Fmoc-hydroxy-tic-oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH), a key building block in peptide synthesis and drug discovery.
Chemical Properties and Structure
This compound is a derivative of the constrained amino acid tetrahydroisoquinoline-3-carboxylic acid (Tic), featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a hydroxyl group on the aromatic ring. This unique structure imparts conformational rigidity to peptides, making it a valuable tool in the design of peptidomimetics with enhanced biological activity and stability.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | N/A |
| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH, Fmoc-Tic(7-OH)-OH | [2][5][6] |
| CAS Number | 178432-49-0 | [2][6] |
| Molecular Formula | C₂₅H₂₁NO₅ | [2][6] |
| Molecular Weight | 415.44 g/mol | [2][6] |
| Appearance | White to off-white solid | [2][6] |
| Melting Point | 185 - 190 °C | [2][6] |
| Optical Rotation | [α]D²² = +22 ± 1° (c=1 in MeOH) | [2] |
| pKa (Predicted) | 2.89 ± 0.20 | [5] |
| Solubility | Soluble in DMF and DMSO | [2][3][4] |
Chemical Structure
The chemical structure of this compound consists of a tetrahydroisoquinoline core, which provides a constrained conformation analogous to phenylalanine or tyrosine. The Fmoc group protects the secondary amine, allowing for its use in standard solid-phase peptide synthesis (SPPS). The hydroxyl group at the 7-position offers a site for further modification or can mimic the phenolic hydroxyl group of tyrosine.
digraph "Fmoc-hydroxy-Tic-OH_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
// Atom nodes
N1 [label="N", pos="0,0!"];
C2 [label="C", pos="-1.2,-0.5!"];
C3 [label="C", pos="-2.4,0!"];
C4 [label="C", pos="-2.4,1.5!"];
C5 [label="C", pos="-1.2,2!"];
C6 [label="C", pos="0,1.5!"];
C7 [label="C", pos="1.2,2!"];
C8 [label="C", pos="2.4,1.5!"];
C9 [label="C", pos="2.4,0!"];
C10 [label="C", pos="1.2,-0.5!"];
C11 [label="C", pos="0,-1.5!"];
O12 [label="O", pos="-0.5,-2.5!"];
O13 [label="O", pos="1,-2.5!"];
H14 [label="H", pos="1.8,-2.2!"];
C15 [label="C", pos="3.6,0!"];
H16 [label="H", pos="4.2,-0.5!"];
H17 [label="H", pos="4.2,0.5!"];
C18 [label="C", pos="-3.6,0!"];
C19 [label="C", pos="-4.8,-0.5!"];
O20 [label="O", pos="-4.8,-1.5!"];
O21 [label="O", pos="-5.8,0!"];
H22 [label="H", pos="-6.5,-0.2!"];
C23 [label="C", pos="1.2,3.5!"];
O24 [label="O", pos="0.5,4.2!"];
H25 [label="H", pos="1,4.8!"];
// Fmoc group
C26 [label="C", pos="-1,-3.5!"];
C27 [label="C", pos="-2,-4!"];
C28 [label="C", pos="-2,-5!"];
C29 [label="C", pos="-1,-5.5!"];
C30 [label="C", pos="0,-5!"];
C31 [label="C", pos="0,-4!"];
C32 [label="C", pos="1,-3.5!"];
C33 [label="C", pos="2,-4!"];
C34 [label="C", pos="2,-5!"];
C35 [label="C", pos="1,-5.5!"];
C36 [label="C", pos="0.5,-6.5!"];
H37 [label="H", pos="1,-7!"];
O38 [label="O", pos="-1.5, -3!"];
// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C5;
C10 -- C11;
C11 -- O12 [style=double];
C11 -- O13;
O13 -- H14;
C9 -- C15;
C15 -- H16;
C15 -- H17;
C2 -- C18;
C18 -- C19;
C19 -- O20 [style=double];
C19 -- O21;
O21 -- H22;
C7 -- C23;
C23 -- O24;
O24 -- H25;
// Fmoc bonds
N1 -- C26;
C26 -- O38 [style=double];
C26 -- O12;
O12 -- C27;
C27 -- C28;
C28 -- C29;
C29 -- C30;
C30 -- C31;
C31 -- C27;
C31 -- C32;
C32 -- C33;
C33 -- C34;
C34 -- C35;
C35 -- C30;
C35 -- C36;
C36 -- H37;
}```
2D structure of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating this amino acid into a peptide chain is outlined below.
Opioid receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its use has been particularly impactful in the field of opioid research, contributing to the development of potent and selective receptor ligands. The experimental protocols and structural information provided in this guide are intended to facilitate its application in drug discovery and development programs.
References
- 1. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | 178432-49-0 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-hydroxy-Tic-oh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-hydroxy-Tic-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a valuable building block in peptide synthesis and drug discovery. The constrained dipeptide mimetic offers unique conformational properties that are of significant interest in the design of bioactive peptides and peptidomimetics. This document outlines a plausible synthetic route, detailed purification protocols, and methods for characterization.
Introduction
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine. The incorporation of a hydroxyl group adds a further point of functionalization or interaction, making it a desirable moiety in medicinal chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its direct use in solid-phase peptide synthesis (SPPS) under standard protocols.
This guide details a two-stage synthetic approach: the creation of the hydroxy-Tic core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with the Fmoc group. Furthermore, it provides a comprehensive protocol for the purification of the final product to the high degree of purity required for peptide synthesis.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two key stages:
-
Synthesis of the Hydroxy-Tic Core: This is achieved through a Pictet-Spengler reaction between a suitable phenethylamine derivative and a glyoxylate derivative.
-
Fmoc Protection: The secondary amine of the resulting hydroxy-Tic is then protected using an Fmoc-donating reagent.
Stage 1: Synthesis of 3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hydroxy-Tic-OH)
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. In this case, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of hydroxy-Tic-OH, a plausible route involves the reaction of L-tyrosine with glyoxylic acid.
Experimental Protocol:
-
Materials: L-Tyrosine, Glyoxylic acid monohydrate, concentrated Hydrochloric acid (HCl), Methanol, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve L-Tyrosine (1 equivalent) in a minimal amount of water and concentrated hydrochloric acid.
-
Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold water and then with a small amount of cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the hydrochloride salt of hydroxy-Tic-OH.
-
Stage 2: Fmoc Protection of hydroxy-Tic-OH
The protection of the secondary amine of the newly synthesized hydroxy-Tic-OH is a crucial step for its application in SPPS. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a commonly used and effective reagent for this purpose.
Experimental Protocol:
-
Materials: hydroxy-Tic-OH hydrochloride, Sodium bicarbonate (NaHCO₃), Dioxane, Water, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Diethyl ether, Ethyl acetate, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve hydroxy-Tic-OH hydrochloride (1 equivalent) in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate. The pH should be adjusted to be basic (pH 8-9).
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the hydroxy-Tic-OH solution at room temperature while stirring vigorously.
-
Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification of this compound
High purity of the Fmoc-amino acid is critical for successful peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound.
Experimental Protocol:
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Stationary Phase: C18 silica gel column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5) for at least 30 minutes at a flow rate appropriate for the column dimensions.
-
Gradient Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 40-60 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group) and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.
-
Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.
-
Data Presentation
Table 1: Physicochemical and Analytical Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₁NO₅ | |
| Molecular Weight | 415.44 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 185 - 190 °C | |
| Purity (by HPLC) | ≥98% | |
| Optical Rotation | [α]D22 = +22 ± 1° (c=1 in MeOH) | |
| Storage Conditions | 2-8 °C |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the Fmoc group (approx. 7.2-7.8 ppm), protons of the tetrahydroisoquinoline core, a singlet for the hydroxyl proton (concentration dependent), and protons of the Fmoc methylene and methine groups. |
| ¹³C NMR | Carbonyl carbons of the carboxylic acid and the Fmoc group, aromatic carbons of both the Fmoc and tetrahydroisoquinoline moieties, and aliphatic carbons of the Tic ring and Fmoc group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 416.14, [M+Na]⁺ at m/z ≈ 438.12 |
Visualizations
Synthesis Workflow
A Technical Guide to the Physicochemical Characteristics of Fmoc-hydroxy-tic-oh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, commonly referred to as Fmoc-hydroxy-tic-oh, is a crucial building block in the fields of peptide synthesis and medicinal chemistry.[1] Its unique rigid structure, derived from the tetrahydroisoquinoline core, coupled with the presence of a hydroxyl group, makes it a valuable component in the design of peptidomimetics and novel therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual workflows to support its application in research and drug development.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH | [1] |
| CAS Number | 178432-49-0 | [1] |
| Molecular Formula | C₂₅H₂₁NO₅ | [1] |
| Molecular Weight | 415.4 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 185 - 190 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Optical Rotation | [α]D22 = 22 ± 1º (c=1 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined below. These protocols are based on standard analytical techniques for Fmoc-protected amino acids.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Instrumentation and Materials:
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Capillary tubes
-
This compound sample, finely powdered
Procedure:
-
Sample Preparation: Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.
-
Determination of Optical Rotation
Objective: To measure the specific rotation of this compound, which is an indicator of its stereochemical purity.
Instrumentation and Materials:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Methanol (spectroscopic grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is clear and homogenous.
-
Measurement:
-
Calibrate the polarimeter with a methanol blank.
-
Rinse and fill the polarimeter cell with the sample solution, avoiding air bubbles.
-
Place the cell in the polarimeter and measure the observed rotation at a constant temperature (e.g., 22 °C).
-
-
Calculation: Calculate the specific rotation using the following formula: [α]DT = (αobs) / (c × l) where:
-
[α]DT is the specific rotation at temperature T using the D-line of sodium.
-
αobs is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of peptide-based therapeutics.[1] The rigid tetrahydroisoquinoline scaffold can be used to constrain the conformation of peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The hydroxyl group on the aromatic ring provides a site for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functionalities to probe biological systems or enhance therapeutic properties.[1] Given its structural resemblance to biologically active isoquinoline derivatives, this compound and its derivatives are of interest in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]
Conclusion
This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound. The tabulated data and experimental protocols offer a practical resource for researchers and drug development professionals. The unique structural features of this compound, including the Fmoc protecting group, the conformationally constrained Tic core, and the reactive hydroxyl group, make it a versatile tool for the synthesis of advanced peptides and peptidomimetics with potential therapeutic applications.
References
An In-depth Technical Guide to Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH)
For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained amino acid analogues into peptide sequences is a critical strategy for enhancing biological activity, selectivity, and metabolic stability. Fmoc-(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a derivative of the Tic (tetrahydroisoquinoline-3-carboxylic acid) scaffold, offers a unique combination of structural rigidity and a functional hydroxyl group, making it a valuable building block in peptidomimetic and drug design. This guide provides a comprehensive overview of its technical specifications, commercial availability, and a detailed protocol for its application in solid-phase peptide synthesis.
Core Compound Information
Chemical Abstract Service (CAS) Number: 178432-49-0
This unique identifier is assigned to (3S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known by synonyms such as Fmoc-L-Tic(7-OH)-OH and Fmoc-7-hydroxy-L-Tic-OH.
Technical Data Summary
The following table summarizes the key physicochemical properties of Fmoc-hydroxy-Tic-OH, compiled from various commercial suppliers. These parameters are essential for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 178432-49-0 |
| Molecular Formula | C₂₅H₂₁NO₅ |
| Molecular Weight | 415.4 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% |
| Melting Point | 185 - 190 °C |
| Storage Conditions | 2-8 °C |
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below lists some of the prominent commercial sources.
| Supplier | Location |
| Chem-Impex International, Inc. | Wood Dale, IL, USA |
| Ryan Scientific, Inc. | Mt. Pleasant, SC, USA |
| BLDpharm | Shanghai, China |
| Watanabe Chemical Industries, Ltd. | Hiroshima, Japan |
| Jilin Jintai Chemical Glass Co., Ltd. | Jilin, China |
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is based on standard and widely accepted SPPS methodologies.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Syringe reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in a syringe reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended for sterically hindered amino acids like Tic derivatives.
-
To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5-7 times) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key stages of incorporating this compound into a peptide chain using solid-phase synthesis.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Key steps in the amino acid coupling reaction.
The Architectural Lynchpin: A Technical Guide to Fmoc-Hydroxy-Tic-OH in the Induction of Peptide β-Turns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of (3S)-N-Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) and its parent compound, Tic, as potent inducers of β-turn conformations in peptides. By leveraging a conformationally constrained scaffold, these synthetic amino acids serve as critical tools in peptidomimetic design, enabling the development of more stable, selective, and biologically active peptide-based therapeutics.
The Core Principle: Conformational Constraint via a Rigid Scaffold
The most significant and well-documented role of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is its profound ability to induce and stabilize β-turn secondary structures.[1] A β-turn is a motif where the polypeptide chain reverses its direction, a feature essential to the topology and function of many biologically active peptides.[1]
The efficacy of Tic stems from its rigid bicyclic structure, which severely restricts the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This inherent rigidity forces the peptide chain into a folded conformation highly conducive to forming a stabilizing hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3—the defining characteristic of a β-turn.[1] The incorporation of Tic typically promotes the formation of a Type I or Type III β-turn, pre-organizing the peptide into a bioactive conformation.[1] The addition of a hydroxyl group, as in this compound, provides an additional functional group for potential hydrogen bonding or further derivatization without compromising the core rigid structure.
Quantitative Analysis of Tic-Induced Conformation
The precise conformational impact of incorporating a Tic residue is determined through rigorous biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) are employed to elucidate the three-dimensional structure of these modified peptides.[1]
Dihedral Angles and Turn Confirmation
X-ray crystallography provides high-resolution data on the backbone torsion angles, offering definitive proof of a β-turn. The following table summarizes key quantitative data from a study on a Tic-containing peptide, demonstrating the constrained dihedral angles characteristic of a β-turn.
Note: The following data is for the parent Tic residue, as specific crystallographic data for a hydroxy-Tic-containing peptide was not available in the surveyed literature. The core conformational constraints are expected to be highly similar.
| Peptide Sequence | Residue Position | Dihedral Angle (φ) | Dihedral Angle (ψ) | Method |
| H-Dmt-Tic -NH-CH(CH₂-C₆H₄-p-NO₂)-CH₂-N(CH₃)₂ | Tic (i+1) | -60.2° | 142.1° | X-ray Crystallography |
Table 1: Dihedral angles of a Tic-containing peptide confirming a constrained turn structure.[1]
Impact on Biological Activity: A Case Study
The pre-organization of a peptide into its bioactive conformation can dramatically enhance its affinity for its biological target. A compelling example is seen in analogues of Endomorphin-2 (EM-2), an endogenous opioid peptide. Replacing the flexible Proline residue with the rigid Tic residue resulted in a significant increase in binding affinity for the µ-opioid receptor, an effect attributed directly to the Tic-induced β-turn.[1]
Note: The following data is for the parent Tic residue.
| Peptide Sequence | µ-Opioid Receptor Binding Affinity (Ki, nM) | Fold Increase in Affinity |
| Endomorphin-2 (H-Tyr-Pro -Phe-Phe-NH₂) | 0.69 | - |
| EM-2 Analogue (H-Tyr-Tic -Phe-Phe-NH₂) | 0.18 | 4x |
Table 2: The substitution of Proline with Tic enhances receptor binding affinity, highlighting the functional impact of an induced β-turn.[1]
Experimental Protocols for Conformational Analysis
The characterization of peptides containing this compound follows a well-defined workflow, from synthesis to structural elucidation.
Caption: Experimental workflow from peptide synthesis to structural and functional analysis.
Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the manual synthesis of a target peptide incorporating this compound.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-7 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound, 3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add an activation base like Diisopropylethylamine (DIPEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the peptide-resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) and react for 2-3 hours at room temperature.[2]
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[1]
-
Verification: Confirm the mass of the purified peptide via Mass Spectrometry and lyophilize to a dry powder.
NMR Spectroscopy for Solution Conformation
NMR is the primary method for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM in a high-quality NMR tube.[1]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY (for through-space proton distances <5 Å), and HSQC (for ¹H-¹³C correlations).[3]
-
Resonance Assignment: Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra to identify amino acid spin systems and the NOESY spectrum to establish sequential connections.
-
Structural Analysis:
-
Measure key Nuclear Overhauser Effect (NOE) cross-peaks, particularly the dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) connectivities, to determine sequential proximity.
-
Identify medium-range NOEs (e.g., dαN(i, i+2), dαN(i, i+3)) which are characteristic of turn structures.
-
Calculate the ³J(HN,Hα) coupling constants to restrain the phi (φ) dihedral angle using the Karplus equation.
-
Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.[4]
-
X-ray Crystallography for Solid-State Structure
Crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[5]
-
Crystallization: Dissolve the purified peptide to a high concentration in a suitable buffer. Screen a wide range of crystallization conditions (precipitants, pH, temperature) using commercially available kits and sitting-drop or hanging-drop vapor diffusion methods.[6]
-
Data Collection: Harvest a single, well-diffracting crystal and cryo-cool it. Collect X-ray diffraction data using a synchrotron source.[1]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystallographic phase problem. Build an atomic model into the resulting electron density map and refine it to produce the final high-resolution structure.[6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid technique to assess the overall secondary structure content of the peptide in solution.[7]
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1]
-
Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a quartz cuvette with a 0.1 cm pathlength.
-
Spectral Analysis: A spectrum showing a negative band near 218 nm and a positive band near 195 nm is characteristic of β-sheet/turn structures. While not definitive for a β-turn alone, it provides corroborating evidence of a folded, non-helical, non-random coil structure.[1]
Logical and Signaling Pathways
The incorporation of this compound initiates a cascade of effects, from dictating molecular architecture to influencing cellular signaling.
Caption: Logical flow from structural constraint to enhanced biological function.
When a Tic-constrained peptide acts as a ligand for a G-protein coupled receptor (GPCR), its enhanced binding affinity can lead to more potent downstream signaling.
Caption: Generalized GPCR signaling pathway initiated by a Tic-containing peptide ligand.
Conclusion
The use of this compound and its parent amino acid, Fmoc-Tic-OH, is a powerful and validated strategy in peptidomimetic and drug design. The rigid isoquinoline scaffold acts as an architectural lynchpin, effectively forcing a peptide backbone into a stable β-turn. This conformational pre-organization can significantly enhance biological activity by reducing the entropic penalty of binding to a biological target. The hydroxyl moiety offers a potential site for secondary interactions or further chemical modification, adding another layer of sophistication to this versatile tool. The combination of rational design using these constrained residues with rigorous conformational analysis provides a clear pathway to developing next-generation peptide therapeutics with superior potency, stability, and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Hydroxy-Tic-OH: A Constrained Phenylalanine Analog for Advanced Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-natural, conformationally constrained amino acids is a cornerstone for the development of potent, selective, and metabolically stable therapeutics. Among these, Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) has emerged as a valuable building block. As a constrained analog of phenylalanine, it offers a unique combination of structural rigidity and a functional hydroxyl group, providing medicinal chemists with a powerful tool to fine-tune the pharmacological properties of peptides. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, impact on peptide conformation and biological activity, and its role in modulating signaling pathways.
Physicochemical Properties
This compound is a derivative of the cyclic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), featuring a hydroxyl group on the aromatic ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine.[1][2] These features are critical for its application in solid-phase peptide synthesis (SPPS).[3]
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH | [1] |
| Molecular Formula | C₂₅H₂₁NO₅ | [1][2] |
| Molecular Weight | 415.4 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 185 - 198 °C | [1][2] |
| Optical Rotation [α]D | +22 ± 1° (c=1 in MeOH) for (3S) isomer | [1] |
| CAS Number | 178432-49-0 for (3S) isomer | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1][2] |
Synthesis of this compound
The synthesis of the tetrahydroisoquinoline core of this compound is typically achieved through the Pictet-Spengler reaction .[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6] For this compound, the starting materials are L-tyrosine and formaldehyde. The resulting 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then protected with the Fmoc group.
Experimental Protocol: Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Step 1: Synthesis of (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler Reaction [7]
-
To a solution of L-tyrosine (1 eq.) in a mixture of concentrated hydrochloric acid and water, add aqueous formaldehyde (1.1 eq.) at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Step 2: Fmoc Protection
-
Suspend (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 eq.) in a mixture of dioxane and 10% sodium carbonate solution.
-
Cool the suspension in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Incorporation of this compound into Peptides
The incorporation of the bulky and conformationally constrained this compound into a growing peptide chain during SPPS can present challenges, such as slow coupling kinetics and incomplete reactions.[8] Therefore, the use of potent coupling reagents is highly recommended.
Optimized Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[9] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with a highly efficient uronium/aminium or phosphonium salt coupling reagent such as HATU (3 eq.) or HCTU (3 eq.) and an additive like HOAt (3 eq.) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.[8][9]
-
Alternatively, carbodiimide reagents like DIC (3 eq.) in the presence of Oxyma (3 eq.) can be used to minimize racemization.[9]
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling strategy (repeating the coupling step with fresh reagents) may be necessary.[8]
-
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Conformation and Biological Activity
The incorporation of Tic and its derivatives into peptides has a profound impact on their three-dimensional structure, which in turn influences their biological activity.
Conformational Constraints
The bicyclic structure of Tic severely restricts the rotational freedom of the peptide backbone, forcing it into a folded conformation.[10] This rigidity is a key reason for its use in peptidomimetic design. Specifically, the incorporation of Tic is well-documented to induce and stabilize β-turn secondary structures.[10] A β-turn is a motif where the polypeptide chain reverses its direction, a crucial feature for the topology of many biologically active peptides. The constrained nature of the Tic ring system favors the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is a hallmark of a β-turn.[10]
The precise type of β-turn (e.g., type I or type III) is determined by the surrounding amino acid sequence and the stereochemistry of the Tic residue.[10] The dihedral angles (φ and ψ) of the Tic residue are key determinants of the resulting conformation.
Conformational Analysis by NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[11][12] Key NMR experiments for conformational analysis include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the three-dimensional structure.[13][14] Inter-residue NOEs are used to define the peptide's fold.
Enhancement of Biological Activity
By pre-organizing a peptide into its bioactive conformation, the incorporation of Tic can lead to a significant increase in receptor binding affinity and biological potency. This is because less conformational entropy is lost upon binding to the receptor.
A compelling example is the modification of endomorphin-2, an endogenous opioid peptide. Replacing proline at position 2 with Tic resulted in a four-fold increase in binding affinity for the μ-opioid receptor.[10]
| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | 0.69 |
| EM-2 Analog | H-Tyr-Tic-Phe-Phe-NH₂ | 0.18 |
This enhanced affinity is attributed to the Tic-induced β-turn, which presents the peptide in a conformation that is more favorable for receptor binding.[10]
Proteolytic Stability
Peptides containing non-natural amino acids like Tic often exhibit increased resistance to enzymatic degradation.[15][16] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids in specific sequences and conformations. The altered backbone geometry and steric bulk introduced by Tic can hinder protease recognition and cleavage, leading to a longer in vivo half-life of the peptide therapeutic.
Proteolytic Stability Assay Protocol: [4][8]
-
Incubation: Incubate the peptide at a known concentration with a protease solution (e.g., trypsin, chymotrypsin) or in biological matrices like plasma or serum at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or a protease inhibitor).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining over time.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptide under the assay conditions.
Modulation of Signaling Pathways: A Case Study in Opioid Receptors
Peptides containing constrained phenylalanine analogs like Tic have been extensively studied as ligands for G protein-coupled receptors (GPCRs), particularly opioid receptors.[17][18] The conformational constraint imposed by Tic can influence receptor subtype selectivity and the nature of the downstream signaling cascade.
Opioid receptors, upon activation by an agonist, couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[18]
The incorporation of this compound can be used to design biased agonists, which preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). This is a highly sought-after property in the development of safer opioid analgesics with reduced side effects.[17]
Conclusion
This compound is a powerful and versatile building block for the design and synthesis of advanced peptide-based therapeutics. Its ability to induce conformational constraints, particularly β-turns, leads to enhanced receptor binding affinity and increased proteolytic stability. The hydroxyl group offers an additional point for modification or interaction with the biological target. A thorough understanding of its synthesis, incorporation into peptides, and its effects on conformation and signaling is crucial for leveraging its full potential in drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their pursuit of novel and improved peptide drugs.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. | Semantic Scholar [semanticscholar.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of various proposed models of the receptor-bound conformation of H-Tyr-Tic-Phe-OH related delta-opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains for a vast array of research and therapeutic applications.[1][2] Its widespread adoption is a testament to its unique chemical properties, primarily its lability under mild basic conditions, which provides a crucial orthogonality to the acid-labile side-chain protecting groups commonly employed.[1][3] This key feature allows for the selective deprotection of the α-amino group of the growing peptide chain, a fundamental requirement for the stepwise addition of amino acids.[4] This in-depth technical guide provides a comprehensive exploration of the Fmoc protecting group, from its underlying chemical principles to detailed experimental protocols and quantitative data, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this powerful tool.
Core Principles of Fmoc Chemistry in Peptide Synthesis
At its heart, Fmoc-based SPPS is a cyclical process that facilitates the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[4] The entire process can be distilled into a repeating cycle of three main steps: Fmoc deprotection, washing, and amino acid coupling.[4]
The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene ring system linked to the amino group via a methoxycarbonyl bridge, is stable to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][5]
Mechanism of Fmoc Protection
The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions.[1][6] The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][7] While Fmoc-Cl is more reactive, it is also more prone to hydrolysis and can lead to the formation of dipeptide byproducts.[8] Fmoc-OSu is generally preferred due to its greater stability and cleaner reaction profile, resulting in higher purity of the Fmoc-protected amino acid.[7][8]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. This is accomplished through a base-catalyzed β-elimination reaction.[5] A mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[9] This leads to the elimination of dibenzofulvene (DBF), which is then scavenged by piperidine to form a stable adduct, driving the reaction to completion.[10]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures in Fmoc-based SPPS.
Protocol 1: Synthesis of Fmoc-Amino Acids using Fmoc-OSu
This protocol describes a general procedure for the preparation of Fmoc-amino acids.
Materials:
-
Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with two portions of ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl while cooling in an ice bath.
-
Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Fmoc-amino acid, which can be further purified by recrystallization if necessary.[4]
Protocol 2: Standard Fmoc Deprotection in SPPS
This protocol details the standard procedure for removing the Fmoc group from the N-terminus of the resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
Protocol 3: Peptide Coupling using HBTU/DIPEA
This protocol describes a common method for activating and coupling an Fmoc-amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution to initiate the activation of the amino acid's carboxyl group. This activation should proceed for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (a positive test indicates the presence of free primary amines and an incomplete reaction).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[12]
Protocol 4: Cleavage of Peptide from Wang Resin
This protocol outlines the procedure for cleaving a peptide with a C-terminal carboxylic acid from Wang resin.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v). Prepare fresh.
-
Cold diethyl ether (-20°C)
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Swell the dried peptide-resin in dichloromethane (DCM) for 20-30 minutes, then drain the DCM.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.[13]
Protocol 5: Cleavage of Peptide from Rink Amide Resin
This protocol describes the procedure for cleaving a peptide with a C-terminal amide from Rink Amide resin.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v). Prepare fresh.
-
Cold diethyl ether (-20°C)
Procedure:
-
Remove the N-terminal Fmoc group from the peptide-resin.
-
Add the cleavage cocktail to the dried resin.
-
Allow the mixture to stand at room temperature for 1 to 2 hours.
-
Filter the cleavage mixture and wash the resin with DCM.
-
Combine the filtrates and precipitate the peptide by adding to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.[14]
Quantitative Data and Comparisons
The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of Reagents for Fmoc Protection
| Reagent | Reactivity | Stability | Common Side Reactions | Purity of Fmoc-Amino Acid |
| Fmoc-Cl | High | Lower (prone to hydrolysis) | Formation of dipeptides | Good to High |
| Fmoc-OSu | Moderate | Higher (less prone to hydrolysis) | Minimal | High to Excellent |
Table 2: Comparison of Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Concentration | Typical Deprotection Time | Efficacy | Notes |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established | Can promote aspartimide and diketopiperazine formation.[15] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent to piperidine | Not a controlled substance; similar side reaction profile to piperidine.[15] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences | Can suppress diketopiperazine formation.[15][16] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 minute | Very rapid and efficient | A safer alternative to piperidine; reduces deletion products.[16][17] |
Data compiled from[15][16][17].
Table 3: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Notes |
| HBTU/DIPEA | Aminium/Uronium Salt | Fast | Low | One of the most common and reliable coupling reagents. |
| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | Very Low | Highly efficient, especially for sterically hindered amino acids. |
| DIC/HOBt | Carbodiimide | Moderate | Low | A cost-effective option for routine couplings. |
| PyBOP/DIPEA | Phosphonium Salt | Fast | Low | Another effective reagent for challenging couplings. |
| COMU/TMP | Aminium/Uronium Salt | Very Fast | Very Low | Shown to minimize racemization, especially for sensitive residues like phenylglycine.[18] |
Data compiled from various sources including[18].
Table 4: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies
| Side Reaction | Description | Common Sequences | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and racemization.[19] | Asp-Gly, Asp-Ser, Asp-Asn[19] | Use of sterically hindered side-chain protecting groups (e.g., OMpe), addition of HOBt or Oxyma to the deprotection solution, backbone protection (e.g., Dmb-Gly dipeptides).[19][20] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[21] | Proline or Glycine at the C-terminus, especially on Wang resin.[21] | Use of 2-chlorotrityl chloride resin, coupling the first two amino acids as a pre-formed dipeptide, using alternative deprotection reagents like DBU/piperazine.[15][21] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. | Cysteine, Histidine, Phenylglycine[18][21] | Use of coupling additives (e.g., HOBt, HOAt), choice of a less basic amine (e.g., NMM instead of DIPEA), using specific coupling reagents like COMU/TMP.[18][21] |
Mandatory Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Fmoc-SPPS Workflow
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
A Technical Guide to Fmoc-Protected Hydroxytetrahydroisoquinoline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-hydroxy-Tic-OH, a specialized amino acid derivative crucial in peptide synthesis and drug discovery. Due to ambiguity in the common nomenclature, this document addresses the two most relevant interpretations: Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) and its hydroxylated analogue, Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-7-hydroxy-Tic-OH). The latter, with an explicit hydroxyl group, is the primary focus.
These compounds are valued as conformationally constrained building blocks. Their rigid structure is instrumental in designing peptides and peptidomimetics with specific three-dimensional orientations, which can lead to enhanced potency, selectivity, and stability. They are particularly significant in the development of therapeutics targeting the central nervous system.
Core Chemical and Physical Properties
The fundamental properties of these compounds are summarized below. These values are critical for reaction planning, characterization, and quality control in a research and development setting.
| Property | Fmoc-Tic-OH | Fmoc-7-hydroxy-Tic-OH |
| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Fmoc-L-Tic-OH | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH |
| Molecular Formula | C₂₅H₂₁NO₄[1][2][3][4][5] | C₂₅H₂₁NO₅[6] |
| Molecular Weight | 399.44 g/mol [1][3][4] | 415.4 g/mol [6] |
| CAS Number | 136030-33-6[2][3][4][5] | 178432-49-0[6] |
| Appearance | White to off-white powder/solid[5] | White to off-white solid[6] |
| Purity | ≥97.0% (HPLC)[3][4] | ≥98% (HPLC)[6] |
| Melting Point | 150 - 170 °C[5] | 185 - 190 °C[6] |
| Storage Temperature | 2-8°C | 0 - 8°C[6] |
Application in Drug Discovery: Opioid Receptor Modulation
Derivatives of tetrahydroisoquinoline-3-carboxylic acid (Tic) are pivotal in neuropharmacology.[7] Their rigid structure makes them valuable scaffolds for designing ligands that target specific receptors, such as opioid receptors.[8] These receptors are G-protein coupled receptors (GPCRs) involved in pain modulation and other neurological processes.
The binding of a Tic-containing compound (agonist) to an opioid receptor initiates a downstream signaling cascade. This process is crucial for the therapeutic effect of many drugs developed using these building blocks.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound derivatives are primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for incorporating these amino acids into a peptide chain on a solid support resin.
Materials and Reagents
-
Fmoc-7-hydroxy-Tic-OH or Fmoc-Tic-OH
-
Solid-phase resin (e.g., Rink Amide, Wang resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling/Activation Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol Steps
The SPPS workflow is a cyclical process involving deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin into a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes. This allows reagents to access the reactive sites within the resin beads.[2]
-
Drain the DMF.
-
-
Fmoc Group Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes to cleave the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]
-
Drain the solution. Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.
-
Thoroughly wash the resin multiple times with DMF and IPA to remove all traces of piperidine.[9]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve Fmoc-7-hydroxy-Tic-OH (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent like HBTU or HATU in DMF.[10]
-
Add DIPEA (typically 2 equivalents for every 1 equivalent of amino acid) to the solution to create the activated species.
-
Add this activation mixture to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion. For sterically hindered amino acids like Tic derivatives, longer coupling times or the use of more potent activators like HATU may be necessary.[5]
-
After coupling, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin. This simultaneously cleaves the completed peptide from the solid support and removes any remaining side-chain protecting groups.[1]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the final product. The peptide can then be purified using techniques like reverse-phase HPLC.
-
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. kilobio.com [kilobio.com]
Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The success of solid-phase peptide synthesis (SPPS) hinges on the quality and purity of its fundamental building blocks: the Nα-Fmoc-protected amino acids. The stability of these reagents is paramount, as degradation can introduce a cascade of impurities, leading to truncated or modified peptides, complicating purification, and ultimately compromising the integrity of the final product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-amino acids, details the common degradation pathways, and presents analytical methodologies for assessing their stability and purity.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of Fmoc-protected amino acids, it is crucial to adhere to strict storage and handling guidelines. The primary factors influencing their stability are temperature, moisture, and light.
Optimal Storage Conditions:
For prolonged stability, Fmoc-protected amino acids should be stored in a controlled environment. While temporary storage at room temperature is acceptable for short periods, long-term storage necessitates more stringent conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -15°C[1] Short-term: 2-8°C[1] | Low temperatures significantly slow down the rate of chemical degradation, including autocatalytic cleavage of the Fmoc group.[1] |
| Moisture | Store in tightly sealed containers in a dry environment.[1] A desiccator is recommended. | Moisture can lead to hydrolysis of the Fmoc group and can also facilitate other degradation pathways. It is critical to prevent water contamination.[1][2] |
| Light | Store in opaque containers or in the dark.[1] | The fluorenyl moiety of the Fmoc group is sensitive to light, particularly in solution, and prolonged exposure should be avoided as a precaution even for the solid powder.[1] |
| Inert Atmosphere | For particularly sensitive amino acids or for very long-term storage, consider storing under an inert gas like argon or nitrogen. | This minimizes oxidation, especially for amino acids with susceptible side chains like Methionine and Tryptophan. |
Handling Best Practices:
Proper handling procedures are equally important to prevent contamination and degradation.
-
Acclimatization: Before opening, refrigerated or frozen containers of Fmoc-amino acids should be allowed to warm to room temperature in a desiccator.[2] This crucial step prevents condensation of atmospheric moisture onto the cold powder.[2]
-
Dispensing: Once dispensed, the container should be purged with an inert gas, recapped tightly, and returned to the recommended storage temperature.
-
Solution Stability: Fmoc-amino acids are significantly less stable in solution, particularly in common SPPS solvents like DMF and NMP, where degradation can occur over time.[3] Therefore, it is recommended to prepare solutions fresh before each use. For short-term storage of solutions, freezing at -20°C is advisable, but freeze-thaw cycles should be avoided as they can accelerate degradation.[2]
Major Degradation Pathways and Impurities
Several degradation pathways can compromise the purity of Fmoc-protected amino acids, both during storage and synthesis. Understanding these pathways is essential for troubleshooting and for developing appropriate analytical methods to detect the resulting impurities.
Formation of Dipeptides (Fmoc-Xaa-Xaa-OH)
One of the most common impurities is the formation of Fmoc-dipeptides. This can occur during the initial synthesis of the Fmoc-amino acid if the activating reagent for Fmoc group introduction also activates the carboxylic acid of an already formed Fmoc-amino acid, leading to self-coupling.[4][5] The presence of these dipeptide impurities can lead to the insertion of an extra amino acid residue into the peptide chain during SPPS.
Formation of β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH)
When Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is used as the reagent for introducing the Fmoc group, a side reaction involving a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH.[4][6] These impurities can be incorporated into the growing peptide chain, resulting in insertion mutants.
Presence of Free Amino Acids (H-Xaa-OH)
Incomplete reaction during the Fmoc protection step can leave residual free amino acids.[5] The presence of these free amines can promote the autocatalytic cleavage of the Fmoc group during storage, thereby reducing the overall stability of the reagent.[5] During peptide synthesis, free amino acids can lead to the multiple insertion of the intended amino acid.
Racemization
The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.[7] While the urethane nature of the Fmoc group generally suppresses racemization during coupling, the choice of coupling reagents and reaction conditions is critical to minimize the formation of diastereomeric impurities.
The following diagram illustrates the major degradation and impurity formation pathways for Fmoc-protected amino acids.
Analytical Methods for Stability and Purity Assessment
A robust analytical quality control program is essential to ensure the integrity of Fmoc-amino acids. Several analytical techniques are employed to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[8] It is a powerful technique for separating the main component from various impurities.
Typical HPLC Purity Analysis Parameters:
| Parameter | Condition |
| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient, for example, from 5% to 95% B over 20-30 minutes, is typical and should be optimized for the specific amino acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (for the peptide backbone) and 254/301 nm (for Fmoc-containing compounds) |
| Column Temperature | 25-40 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of impurities by providing molecular weight information.[2]
Chiral HPLC
To determine the enantiomeric purity of Fmoc-amino acids and detect racemization, chiral HPLC is employed. This technique uses a chiral stationary phase to separate the D- and L-enantiomers.
The following diagram illustrates a general workflow for the purity analysis of Fmoc-amino acids using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Fmoc-Hydroxy-Tic-OH Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of peptides containing the sterically hindered amino acid Fmoc-hydroxy-Tic-OH. The protocol is based on the well-established Fmoc/tBu strategy and addresses the specific challenges associated with incorporating bulky and functionalized amino acid derivatives.
Introduction
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine. Its incorporation into peptides can induce specific secondary structures and enhance biological activity and metabolic stability. The hydroxylated derivative, hydroxy-Tic, offers an additional functional group for further modification or to enhance binding interactions. However, its bulky nature and the presence of a hydroxyl group necessitate optimized protocols for efficient solid-phase peptide synthesis (SPPS).
This document outlines the recommended procedures for resin selection, coupling, deprotection, and cleavage for the successful synthesis of peptides containing this compound.
Key Considerations
-
Steric Hindrance: The bulky nature of the Tic side chain can lead to incomplete coupling reactions. Therefore, the use of potent coupling reagents is crucial to achieve high yields.[1][2][3]
-
Hydroxyl Group Protection: The hydroxyl group on the Tic side chain is a reactive nucleophile that can lead to side reactions, such as ester formation, during coupling steps.[4] It is highly recommended to protect this hydroxyl group with a suitable protecting group that is stable to the basic conditions of Fmoc deprotection but can be removed during the final acidic cleavage. A tert-butyl (tBu) group is a common and effective choice for hydroxyl protection in Fmoc SPPS.[4]
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the key steps in the SPPS of a peptide containing Fmoc-hydroxy-Tic(tBu)-OH.
| Parameter | Reagent/Condition | Quantity/Value (per 0.1 mmol scale) | Notes |
| Resin Swelling | DMF or DCM | 10-15 mL/g of resin | Swell for at least 1-2 hours to ensure optimal reaction conditions.[5][6] |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | Two treatments: 1 x 3 min and 1 x 10 min.[5][7] |
| Amino Acid Coupling | |||
| Standard Amino Acids | Fmoc-Amino Acid | 3-5 equivalents | |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9-5 equivalents | Pre-activation for 3-8 minutes is recommended.[5][7] | |
| Base (e.g., DIPEA) | 6-10 equivalents | ||
| Fmoc-hydroxy-Tic(tBu)-OH | Fmoc-hydroxy-Tic(tBu)-OH | 3-5 equivalents | Due to steric hindrance, a higher excess may be required. |
| Potent Coupling Reagent (e.g., HATU, COMU) | 2.9-4.5 equivalents | These reagents are more effective for sterically hindered amino acids.[1][2] | |
| Base (e.g., DIPEA) | 6-10 equivalents | ||
| Coupling Time | Standard Amino Acids | 1-2 hours | Monitor reaction completion with a Kaiser test.[5] |
| Fmoc-hydroxy-Tic(tBu)-OH | 2-4 hours | Extended coupling time or double coupling may be necessary.[5] | |
| Final Cleavage | Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O) | 10 mL/g of resin | Cleavage for 2-4 hours at room temperature.[5] The choice of cocktail depends on the other amino acids in the sequence. |
Experimental Protocol
This protocol describes the manual synthesis of a peptide containing Fmoc-hydroxy-Tic(tBu)-OH on a 0.1 mmol scale.
4.1. Resin Preparation
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in a reaction vessel.[6]
-
Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10-15 mL/g of resin) and allow the resin to swell for 1-2 hours at room temperature with occasional agitation.[5][6]
-
Drain the solvent.
4.2. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
4.3. Coupling of Fmoc-hydroxy-Tic(tBu)-OH
-
In a separate vial, dissolve Fmoc-hydroxy-Tic(tBu)-OH (3-5 equivalents) and a potent coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[5]
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.
4.4. Chain Elongation
Repeat the Fmoc deprotection (Step 4.2) and amino acid coupling (using standard protocols for non-hindered amino acids) steps for each subsequent amino acid in the peptide sequence.
4.5. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound SPPS protocol.
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
This document provides a comprehensive guide for the successful solid-phase synthesis of peptides containing the challenging amino acid, this compound. Adherence to these optimized protocols will help researchers achieve high-purity peptides for their scientific investigations.
References
Application Notes and Protocols for the Incorporation of Fmoc-hydroxy-Tic-OH into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) is a conformationally constrained synthetic amino acid derivative. Its rigid structure, analogous to phenylalanine, is of significant interest in peptidomimetic and drug design. The incorporation of this compound into peptide sequences can induce specific secondary structures, such as β-turns, which can enhance biological activity, receptor selectivity, and enzymatic stability.
These application notes provide a comprehensive guide to the methods for incorporating this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the Tic side chain, optimized coupling protocols are often necessary to achieve high incorporation efficiency.
Challenges in Incorporating this compound
The primary challenges associated with the incorporation of this compound include:
-
Steric Hindrance: The bulky tetrahydroisoquinoline ring system can sterically hinder the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[1]
-
Racemization: As with many amino acid derivatives, there is a potential for racemization during the activation step, although this is less common for phenylalanine analogs compared to residues like histidine or cysteine.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group on the isoquinoline ring is a reactive functionality that may require protection to prevent unwanted side reactions during peptide synthesis. The use of an acid-labile protecting group, such as tert-butyl (tBu), is a common strategy in Fmoc SPPS to protect hydroxyl groups.[2]
Recommended Coupling Reagents and Conditions
To overcome the challenge of steric hindrance, more potent coupling reagents are recommended for the incorporation of this compound. The choice of reagent can significantly impact coupling efficiency and the potential for side reactions.
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Residues | Notes |
| HATU/DIPEA or Collidine | Aminium/Uronium Salt | 30-60 minutes | Very High | Highly efficient for sterically hindered amino acids. The use of a non-nucleophilic base like DIPEA or collidine is crucial.[1][3] |
| HBTU/HOBt/DIPEA | Aminium/Uronium Salt | 45-90 minutes | High | A reliable and commonly used reagent combination, effective for many difficult couplings.[1] |
| PyBOP/DIPEA | Phosphonium Salt | 60-120 minutes | High | Another effective reagent for hindered couplings, though it may be more costly.[1] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | Moderate to High | A cost-effective option that can minimize racemization. Longer coupling times may be required.[4] |
Note: The quantitative data in this table is generalized for sterically hindered amino acids due to the limited availability of specific data for this compound.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) incorporating this compound. These protocols can be adapted for automated synthesizers. For the purpose of these protocols, it is assumed that the hydroxyl group of this compound is protected with a tert-butyl (tBu) group if side reactions are a concern.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (with or without tBu protection on the hydroxyl group)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (General Procedure):
-
In a separate vial, dissolve the next Fmoc-amino acid (typically 3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent and base as described below for the specific amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for the recommended time at room temperature.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
-
Incorporation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to begin the activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates completion). If the test is positive, a second coupling may be necessary.
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Protocol 2: Solution-Phase Synthesis (Fragment Condensation)
Solution-phase synthesis can be advantageous for short peptides or for preparing protected peptide fragments for subsequent ligation.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., H-Ala-OMe)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole) or OxymaPure®
-
DCM
-
DMF
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Activation of this compound:
-
In a flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (or a DCM/DMF mixture for better solubility).
-
Cool the solution to 0°C.
-
Add a solution of DIC (1.1 equivalents) in DCM dropwise.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate.
-
Add the filtrate containing the activated this compound to a solution of the C-terminally protected amino acid or peptide free base (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Filter off any newly formed DCU.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected peptide by silica gel column chromatography.
-
Visualizations
Caption: General workflow for the solid-phase peptide synthesis (SPPS) of a peptide containing this compound.
Caption: Simplified reaction scheme for the HATU-mediated coupling of this compound during SPPS.
Analytical Characterization
After synthesis and purification, the identity and purity of the peptide containing hydroxy-Tic should be confirmed using standard analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthetic peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[5][6] The increased hydrophobicity of the Tic residue may lead to longer retention times compared to peptides containing standard amino acids.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the hydroxy-Tic residue.[7][8] Tandem MS (MS/MS) can be used to confirm the peptide sequence.
Conclusion
The successful incorporation of this compound into peptide chains is achievable with optimized protocols that account for its steric bulk. The use of potent coupling reagents such as HATU is highly recommended to ensure high coupling efficiency. Proper protection of the hydroxyl side chain may be necessary to avoid side reactions. Following synthesis, rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the quality of the final peptide product. These guidelines provide a solid foundation for researchers to incorporate this valuable synthetic amino acid into their peptide-based research and development efforts.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pepdoopeptides.com [pepdoopeptides.com]
Coupling Reagents for Fmoc-Hydroxy-Tic-OH in Automated Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Fmoc-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH), into peptide sequences is a common challenge in solid-phase peptide synthesis (SPPS). The bulky nature of this constrained cyclic amino acid can significantly impede coupling reaction kinetics, leading to incomplete reactions, deletion sequences, and reduced purity of the final peptide. Standard coupling protocols are often insufficient to achieve high yields and purity. This document provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the successful incorporation of this compound in automated peptide synthesis.
Choosing the Right Coupling Reagent
For difficult couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides.[1] The choice of reagent often involves a balance between reactivity, cost, potential for side reactions, and safety.
Key recommendations for coupling this compound include:
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended for their efficiency in driving difficult couplings to completion.[2] HATU is often considered one of the most powerful activators available.[2] COMU offers comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[2]
-
Phosphonium Salts: PyBOP is a robust and widely used phosphonium salt reagent that provides a good balance of reactivity and stability. It is particularly useful for minimizing racemization and avoiding the potential for guanidinylation, a side reaction that can occur with uronium salts.[3]
-
Carbodiimides with Additives: While less reactive than onium salts, the combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a high-reactivity additive such as OxymaPure® can be a cost-effective and efficient option.[4] The use of additives is crucial for suppressing racemization and enhancing reaction rates.[4]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance of various coupling reagents suitable for the incorporation of sterically hindered amino acids like this compound. The data is compiled from studies on various challenging amino acids and should be considered representative. Optimization may be required for specific peptide sequences.
| Coupling Reagent | Reagent Type | Typical Coupling Time (Automated Synthesis) | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | 15 - 60 minutes | >99 | >95 | Very Low | Highly efficient for hindered couplings with rapid reaction times.[3] Potential for guanidinylation side reaction if used in large excess.[3] |
| HCTU | Uronium/Aminium Salt | 15 - 60 minutes | >99 | >95 | Very Low | A more cost-effective alternative to HATU with similar high reactivity.[3] |
| COMU | Uronium/Aminium Salt | 15 - 60 minutes | >99 | >95 | Very Low | Excellent performance comparable to HATU.[5] Based on the non-explosive OxymaPure, offering a better safety profile.[6] |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | >98 | >95 | Low | Robust and efficient with a lower risk of guanidinylation compared to uronium salts.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 minutes | ~95-98 | ~90-95 | Very Low | Cost-effective option. OxymaPure® significantly enhances the efficiency of DIC and effectively suppresses racemization.[4] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound on an automated peptide synthesizer. These protocols assume a standard 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, particularly for challenging sequences.
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9 - 4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin with a deprotected N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the synthesizer reaction vessel.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol on the synthesizer (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Reagent Preparation: Prepare stock solutions of this compound, HATU, and DIPEA in DMF according to the synthesizer's specifications.
-
Activation and Coupling:
-
The synthesizer will deliver the this compound solution to the reaction vessel.
-
Subsequently, the HATU and DIPEA solutions will be added.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For particularly difficult couplings, the time can be extended, or a double coupling can be performed.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
Protocol 2: Robust Coupling using PyBOP
This protocol is a reliable alternative to HATU, with a lower risk of guanidinylation.
Materials:
-
This compound (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Peptide-grade DMF
-
Resin with a deprotected N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Reagent Preparation: Prepare stock solutions of this compound, PyBOP, and DIPEA in DMF.
-
Activation and Coupling:
-
The synthesizer will deliver the this compound and PyBOP solutions to the reaction vessel.
-
DIPEA will then be added to initiate the activation.
-
Allow the coupling reaction to proceed for 45-120 minutes at room temperature with agitation.
-
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Protocol 3: Cost-Effective Coupling using DIC/OxymaPure®
This protocol provides a balance between cost and efficiency.
Materials:
-
This compound (3-5 equivalents)
-
DIC (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
Peptide-grade DMF
-
Resin with a deprotected N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Reagent Preparation: Prepare stock solutions of this compound, DIC, and OxymaPure® in DMF.
-
Activation and Coupling:
-
The synthesizer will deliver the this compound and OxymaPure® solutions to the reaction vessel.
-
DIC will then be added to initiate the coupling reaction.
-
Allow the coupling to proceed for 60-180 minutes at room temperature with agitation.
-
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key workflows and chemical principles involved in the automated peptide synthesis of peptides containing this compound.
Caption: Automated peptide synthesis cycle for incorporating this compound.
Caption: Activation mechanisms of different coupling reagent classes.
Troubleshooting and Special Considerations
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling, a "double coupling" should be performed by repeating the coupling step with fresh reagents.
-
Diketopiperazine Formation: When Fmoc-Tic-OH or its derivatives are at the C-terminus or the penultimate position of the peptide, there is an increased risk of diketopiperazine formation. To mitigate this, using a 2-chlorotrityl chloride resin is recommended as its steric bulk hinders this side reaction.[7]
-
Racemization: While the coupling reagents listed in the table generally exhibit low racemization, it is crucial to use the recommended equivalents of reagents and avoid unnecessarily long activation and coupling times. The use of a weaker base like 2,4,6-collidine instead of DIPEA can also help minimize racemization in sensitive cases.
-
Solvent Quality: Ensure the use of high-purity, anhydrous peptide-grade DMF, as water can hydrolyze the activated ester and reduce coupling efficiency.
By selecting the appropriate high-reactivity coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate the sterically challenging this compound into their peptide sequences with high efficiency and purity.
References
- 1. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Fmoc Group from Fmoc-hydroxy-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, prized for its facile removal under mild basic conditions. This allows for an orthogonal protection strategy, particularly in solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups are commonly employed. Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) is a constrained phenylalanine analogue that can be incorporated into peptides to induce specific conformations. The successful deprotection of its Fmoc group is a critical step for chain elongation.
This document provides detailed application notes and protocols for the efficient removal of the Fmoc protecting group from this compound in both solid-phase and solution-phase synthesis. While the presence of the unprotected phenolic hydroxyl group on the tetrahydroisoquinoline core is generally stable to the standard deprotection conditions, careful execution of the protocol is essential to ensure high yields and purity.
Principle of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid or peptide. The excess piperidine in the reaction mixture also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.
Data Presentation: Quantitative Analysis of Fmoc Deprotection
The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following tables summarize typical conditions and expected outcomes for the deprotection of Fmoc-protected amino acids, which are applicable to this compound.
Table 1: Comparison of Deprotection Reagents for Solid-Phase Fmoc Removal
| Deprotection Reagent | Concentration | Typical Reaction Time | Deprotection Efficiency | Notes |
| Piperidine in DMF | 20% (v/v) | 5-20 minutes | >99% | The most common and effective reagent for rapid and complete deprotection. |
| Piperidine in NMP | 20% (v/v) | 5-20 minutes | >99% | N-Methyl-2-pyrrolidone (NMP) can be used as an alternative solvent to DMF. |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 10-30 minutes | >98% | A less volatile and less toxic alternative to piperidine, may require slightly longer reaction times. |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) | 15-40 minutes | >98% | A solid reagent, often used in combination with other bases. Requires ethanol for solubility. |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 2-10 minutes | >99% | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues. Piperidine is included as a scavenger. |
Table 2: Typical Conditions for Solution-Phase Fmoc Deprotection
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids. | |
| Temperature | Room Temperature (~25°C) | >95% | Standard and convenient. |
| 0°C to Room Temperature | High | Starting at a lower temperature can help control any potential exothermic reactions, though not typically necessary for Fmoc deprotection. |
Experimental Protocols
Protocol 1: Solid-Phase Fmoc Deprotection of this compound-Resin
This protocol describes the deprotection of the Fmoc group from this compound attached to a solid support (e.g., Wang resin, Rink amide resin).
Materials:
-
This compound-loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry for 3-5 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin.
-
Agitation: Agitate the resin slurry for 15-20 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times, 1-2 minutes each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a qualitative Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.
-
Final Washes: Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.
Protocol 2: Solution-Phase Fmoc Deprotection of this compound
This protocol is suitable for the deprotection of this compound in solution, for example, after its synthesis or before a solution-phase coupling reaction.
Materials:
-
This compound
-
Piperidine
-
DMF (anhydrous)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve this compound in DMF in a round-bottom flask (e.g., 10 mL of DMF per gram of Fmoc-amino acid).
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution, add 2 mL of piperidine.
-
Reaction: Allow the reaction to stir at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. b. To the resulting residue, add cold diethyl ether to precipitate the deprotected hydroxy-Tic-OH. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether. c. Stir the suspension for 15-30 minutes to ensure complete precipitation.
-
Isolation: a. Collect the precipitated product by filtration or centrifugation. b. Wash the solid with cold diethyl ether (2-3 times) to remove any remaining soluble impurities. c. Dry the resulting white to off-white solid under vacuum to obtain the deprotected hydroxy-Tic-OH.
Mandatory Visualizations
Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Workflow for solid-phase Fmoc deprotection.
Potential Side Reactions and Troubleshooting
While the deprotection of this compound is generally straightforward, researchers should be aware of potential side reactions common to Fmoc-based peptide synthesis:
-
Incomplete Deprotection: This can occur due to steric hindrance or peptide aggregation. If the Kaiser test is negative or shows a weak positive result, the deprotection steps (6 and 7 in Protocol 1) should be repeated. Using a stronger deprotection cocktail (e.g., with DBU) or increasing the reaction time may be necessary. Incomplete deprotection leads to deletion sequences in the final peptide.
-
Racemization: While less common with Fmoc chemistry, some amino acids are more susceptible to racemization under basic conditions. For sensitive sequences, using a milder base or shorter deprotection times can be considered.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if proline or other cyclic amino acids are in the first two positions. It results in the cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can help to minimize this side reaction due to its steric bulk.
Monitoring the Deprotection Reaction
-
Kaiser Test: A simple and rapid qualitative test to detect the presence of free primary amines. A blue color indicates successful deprotection.
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong and characteristic UV absorbance at approximately 301 nm. By collecting the filtrate from the deprotection steps and measuring its absorbance, the extent of Fmoc removal can be quantified. This is particularly useful for determining the initial loading of the resin.
Conclusion
The deprotection of the Fmoc group from this compound can be achieved with high efficiency using standard protocols employing 20% piperidine in DMF. The unprotected phenolic hydroxyl group is generally stable under these conditions. Careful execution of the washing steps is crucial to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct, preventing side reactions in subsequent coupling steps. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate hydroxy-Tic-OH into their peptide sequences to explore its impact on peptide structure and function.
Application Notes and Protocols for Fmoc-hydroxy-Tic-OH in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) is a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of this constrained, non-proteinogenic amino acid can enhance resistance to enzymatic degradation, improve receptor selectivity, and modulate biological activity. This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of peptidomimetics, with a focus on opioid receptor antagonists.
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally restricted analog of phenylalanine. The presence of the hydroxyl group on the aromatic ring offers a potential site for further modification or for specific interactions with biological targets, making it a particularly interesting moiety for drug design.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH | [1] |
| CAS Number | 178432-49-0 | [1] |
| Molecular Formula | C₂₅H₂₁NO₅ | [1] |
| Molecular Weight | 415.4 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 185 - 190 °C | [1] |
| Optical Rotation | [a]D²² = 22 ± 1 º (c=1 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Application in Opioid Receptor Antagonist Design
The following table summarizes the binding affinities of some TIPP-related peptides, demonstrating the high affinity achievable with the Tic scaffold. It is hypothesized that the introduction of a hydroxyl group on the Tic residue could further influence these interactions.
| Compound | Receptor Affinity | Value | Reference |
| [Phe(p-bromoacetamide)⁴]TIPP | δ-opioid receptor (IC₅₀) | 5.4 nM | [2][3] |
| [³H] H-Tyr-Ticψ[CH₂-NH]Cha-Phe-OH | δ-opioid receptor (Kd) | 0.35 nM | [4] |
| δ-opioid receptor (Bmax) | 112 fmol/mg protein | [4] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).
Resin Preparation and Swelling
-
Place the desired resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Coupling of this compound
Note on Side-Chain Protection: The hydroxyl group of this compound is reactive and generally requires protection during SPPS to prevent unwanted side reactions. A common protecting group for hydroxyl functionalities in Fmoc chemistry is the tert-butyl (tBu) group, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step. Therefore, it is recommended to use Fmoc-hydroxy(tBu)-Tic-OH for the coupling reaction.
-
In a separate vial, dissolve Fmoc-hydroxy(tBu)-Tic-OH (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated Fmoc-hydroxy(tBu)-Tic-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that no free primary amines are present.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.
Cleavage and Deprotection
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for cleavage from Wang or Rink amide resin and removal of tBu-based protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Signaling Pathways and Experimental Workflows
The incorporation of this compound into peptidomimetics targeting G-protein coupled receptors (GPCRs), such as opioid receptors, is a key strategy in drug design. The following diagrams illustrate the general opioid receptor signaling pathway and a typical experimental workflow for the synthesis and evaluation of a peptidomimetic.
Caption: Opioid receptor signaling pathway.
Caption: Experimental workflow for peptidomimetic drug design.
Conclusion
This compound is a promising building block for the synthesis of novel peptidomimetics with potentially enhanced biological properties. Its rigid structure can pre-organize the peptide backbone into a bioactive conformation, while the hydroxyl group offers an additional point of interaction or modification. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their drug discovery efforts, particularly in the development of new therapeutics targeting GPCRs like the opioid receptors. Further research is warranted to fully explore the potential of incorporating this compound into a wider range of peptidomimetic scaffolds.
References
- 1. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis and evaluation of Tyr-Tic-Phe-Phe(p-NHCOCH(2)Br) ([Phe(p-bromoacetamide)(4)]TIPP), a potent affinity label for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and binding characteristics of [3H] H-Tyr-Ticpsi[CH2-NH] Cha-Phe-OH, a highly specific and stable delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Fmoc-7-hydroxy-Tic-OH in the Synthesis of Cyclic Peptides for Research and Drug Discovery
Introduction
The synthesis of conformationally constrained peptides is a cornerstone of modern drug discovery and chemical biology. Cyclic peptides, in particular, offer several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.[1] A key strategy in the design of cyclic peptides is the incorporation of rigid non-proteinogenic amino acids to pre-organize the peptide backbone into a bioactive conformation, thereby facilitating efficient cyclization and potent biological activity.[2] One such building block is Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-7-hydroxy-Tic-OH), a conformationally restricted analog of tyrosine. The tetrahydroisoquinoline scaffold of 7-hydroxy-Tic induces a β-turn conformation in the peptide chain, a critical secondary structure motif for molecular recognition in many biological processes.[3] The phenolic hydroxyl group at the 7-position offers an additional site for modification or interaction with biological targets, making it a versatile tool for the synthesis of novel cyclic peptide therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) such as the opioid receptors.[4][5]
This document provides detailed application notes and protocols for the use of Fmoc-7-hydroxy-Tic-OH in the synthesis of cyclic peptides, aimed at researchers, scientists, and drug development professionals.
Key Applications of Cyclic Peptides Containing 7-hydroxy-Tic
The incorporation of 7-hydroxy-Tic into cyclic peptides can be leveraged for several applications in drug discovery and chemical biology:
-
Targeting G-Protein Coupled Receptors (GPCRs): The constrained conformation induced by 7-hydroxy-Tic is particularly well-suited for designing ligands that target the well-defined binding pockets of GPCRs. The Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine) is a known motif for potent and selective delta-opioid receptor (DOR) antagonists.[2] By incorporating 7-hydroxy-Tic into cyclic scaffolds, novel ligands with unique pharmacological profiles, such as MOR agonists/DOR antagonists, can be developed.[2][6]
-
Enhancing Metabolic Stability: Cyclization significantly reduces the susceptibility of peptides to degradation by exopeptidases. The rigid structure conferred by 7-hydroxy-Tic can further protect the peptide backbone from endopeptidases, leading to a longer in vivo half-life.[1]
-
Improving Pharmacokinetic Properties: The constrained and more hydrophobic nature of cyclic peptides containing 7-hydroxy-Tic can lead to improved membrane permeability and oral bioavailability compared to their linear counterparts.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of cyclic peptides containing 7-hydroxy-Tic using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the synthesis of the linear peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin or 2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including Fmoc-7-hydroxy-Tic-OH)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating Fmoc-7-hydroxy-Tic-OH at the appropriate position.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and MeOH, then dry the peptidyl-resin under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
N-terminally deprotected peptidyl-resin from Protocol 1
-
Cyclization reagent: PyBOP, HATU, or HBTU
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.
-
Cyclization Reaction:
-
Prepare a solution of the cyclization reagent (e.g., PyBOP, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the cyclization solution to the resin and agitate the mixture at room temperature for 2-4 hours. Microwave irradiation can be used to accelerate the reaction.[7]
-
Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Solution-Phase Head-to-Tail Cyclization
For this method, the linear peptide is first cleaved from the resin and then cyclized in solution. This approach is often preferred as it can lead to higher yields for certain sequences.[8]
Materials:
-
Fully protected linear peptide (cleaved from a resin like 2-CTC)
-
Cyclization reagent: DPPA (diphenylphosphoryl azide), HATU, or PyBOP
-
Base: DIPEA or sodium bicarbonate
-
Solvent: DMF or a mixture of DMF/DCM
Procedure:
-
Linear Peptide Cleavage: Cleave the fully protected linear peptide from the 2-CTC resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Cyclization Reaction:
-
Dissolve the linear peptide in a large volume of DMF to maintain high dilution conditions (typically 0.1-1 mM) which favors intramolecular cyclization over intermolecular oligomerization.
-
Add the cyclization reagent (e.g., DPPA, 1.5-3 equivalents) and base (e.g., sodium bicarbonate, 3-5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Deprotection: Treat the crude cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
-
Peptide Precipitation and Isolation: Precipitate, isolate, and dry the crude peptide as described in Protocol 2.
Protocol 4: Purification and Analysis
Materials:
-
Crude cyclic peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Solvents: Mobile Phase A (e.g., 0.1% TFA in water), Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
Lyophilizer
Procedure:
-
Purification: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent and purify it by preparative RP-HPLC using a gradient of Mobile Phase B.
-
Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure cyclic peptide.
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the final product as a fluffy white powder.
Quantitative Data Presentation
The efficiency of cyclization and the purity of the final cyclic peptide are critical parameters. The following tables provide a template for presenting such data, based on representative values found in the literature for similar cyclic peptides. Actual results will be sequence-dependent.
Table 1: On-Resin Cyclization Yields and Purity of Dmt-Tic Containing Peptides [7]
| Peptide Sequence | Cyclization Reagent | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |
| c[Dmt-Tic-Phe-Phe] | TBTU | 2 | 65 | 25 |
| c[Dmt-Tic-Gly-Phe] | TBTU | 2 | 70 | 30 |
Table 2: Antagonist Potencies (pKB) of Cyclic Dmt-Tic Peptides at the Delta-Opioid Receptor [7]
| Peptide | pKB at DOR |
| c[Dmt-Tic-Phe-Phe] | 8.5 ± 0.1 |
| c[Dmt-Tic-Gly-Phe] | 8.2 ± 0.2 |
Visualizations
Experimental Workflow for On-Resin Cyclic Peptide Synthesis
Caption: Workflow for on-resin synthesis of cyclic peptides using Fmoc-7-hydroxy-Tic-OH.
Generalized GPCR Signaling Pathway for a 7-hydroxy-Tic Containing Cyclic Peptide
Caption: Generalized GPCR signaling cascade initiated by a 7-hydroxy-Tic peptide.
Conclusion
Fmoc-7-hydroxy-Tic-OH is a valuable building block for the synthesis of conformationally constrained cyclic peptides. Its ability to induce β-turn structures facilitates efficient cyclization and can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing this versatile amino acid derivative for the development of novel peptide-based therapeutics and chemical probes. The hydroxyl group on the Tic residue offers an additional handle for chemical modification and may play a crucial role in receptor interactions, making it an attractive component for structure-activity relationship studies.
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Manual Coupling of Fmoc-L-3-Hydroxy-Tic-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Hydroxy-Tic-OH) is a conformationally constrained, non-proteinogenic amino acid analog of phenylalanine. Its incorporation into peptide sequences can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity. However, the rigid bicyclic structure and the presence of a bulky Fmoc protecting group render this compound a sterically hindered amino acid. This presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to slow reaction kinetics and incomplete coupling reactions.
These application notes provide a detailed protocol for the efficient manual coupling of this compound, focusing on optimized conditions, recommended coupling reagents, and methods for monitoring reaction completion to ensure the highest possible purity and yield of the target peptide.
Data Presentation: Recommended Coupling Conditions
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize recommended parameters for the manual coupling of such challenging residues.
Table 1: Recommended Reagent Equivalents for a Single Coupling Cycle
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 eq. | Drives the reaction to completion through mass action. |
| Coupling Reagent (e.g., HATU, HCTU, COMU) | 2.9 - 4.9 eq. | Activates the carboxylic acid for efficient amide bond formation.[1] |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 6 - 10 eq. | Provides the necessary basic environment for the coupling reaction.[1] |
Table 2: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Typical Coupling Time |
| HATU | Uronium/Aminium Salt | Highly effective for hindered couplings due to the formation of reactive OAt esters.[2] | 1 - 4 hours |
| HCTU | Uronium/Aminium Salt | Similar efficiency to HATU, often more cost-effective. | 1 - 4 hours |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU, with a better safety profile (non-explosive byproducts).[3][4] | 1 - 4 hours |
| PyBOP | Phosphonium Salt | Powerful reagent for difficult couplings. | 2 - 6 hours |
| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective; can be effective with extended reaction times.[2] | 2 - 8 hours |
Experimental Protocols
This section provides a step-by-step methodology for a single manual coupling cycle of this compound to a peptide-resin with a free N-terminal amine.
Materials and Reagents
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-3-Hydroxy-Tic-OH
-
Coupling Reagent: HATU is highly recommended.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Fmoc Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Kaiser Test Reagents:
-
Capping Solution (Optional): Acetic anhydride and pyridine in DMF.[6][7]
Step-by-Step Coupling Protocol
-
Resin Swelling:
-
Place the Fmoc-deprotected peptide-resin in a manual reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection (if necessary):
-
Drain the DMF from the swelled resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF).
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling (HATU Protocol):
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.[1]
-
Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the solution.[1]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For this sterically hindered residue, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
After the initial coupling time, remove a small sample of resin beads (10-15 beads).[8]
-
Wash the beads thoroughly with DMF and then ethanol in a small test tube.[8]
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C).[5]
-
Heat the test tube at 100-110°C for 5 minutes.[5]
-
Interpretation:
-
Negative (Yellow/Colorless): The coupling is complete. Proceed to the washing step.
-
Positive (Blue/Purple): The coupling is incomplete, indicating the presence of free primary amines. A second coupling is required.[5]
-
-
-
Double Coupling (if required):
-
If the Kaiser test is positive, drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the amino acid activation and coupling steps (3.3) with a fresh solution of activated this compound.[9]
-
Agitate for an additional 1-2 hours.
-
Perform another Kaiser test to confirm completion.
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
-
Capping of Unreacted Amines (Optional but Recommended):
-
If a small number of free amines persist after double coupling, it is advisable to cap them to prevent the formation of deletion sequences.[6][10]
-
Prepare a capping solution (e.g., a mixture of acetic anhydride and pyridine in DMF).[6][7]
-
Add the capping solution to the resin and agitate for 30 minutes.[6][11]
-
Drain the solution and wash the resin extensively with DMF (3-5 times).[10]
-
Mandatory Visualizations
Caption: General workflow for the manual coupling of this compound.
Caption: Simplified mechanism of HATU-mediated amino acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-hydroxy-tic-oh
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency encountered with Fmoc-hydroxy-tic-oh during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
This compound, a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a sterically hindered amino acid.[1][2][3] The primary reasons for its difficult coupling include:
-
Steric Hindrance: The bulky, rigid Tic backbone physically obstructs the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down reaction kinetics.[2][4][5][6]
-
Peptide Aggregation: Sequences rich in hydrophobic residues like Tic are prone to aggregation on the solid support, which can render reactive sites inaccessible.[5]
-
Suboptimal Reagents and Conditions: Standard coupling reagents may lack the required reactivity, and reaction conditions such as time, temperature, and solvent may be inadequate for such a demanding coupling.[2][5]
Q2: How can I detect an incomplete coupling reaction?
Detecting incomplete coupling is crucial to avoid deletion sequences in the final peptide. The most common methods are:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (dark blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[7][8][9] A negative result (yellow or colorless beads) suggests the coupling is complete.[7][8]
-
HPLC and Mass Spectrometry (MS) Analysis: For a definitive assessment, a small amount of the peptide can be cleaved from the resin. Analysis of this crude product by HPLC and MS can identify deletion sequences (peptides missing the hydroxy-Tic residue), confirming incomplete coupling.[8]
Q3: If I detect an incomplete coupling, what is the first and most direct troubleshooting step?
The most straightforward and highly recommended initial step is to perform a "double coupling".[2][8] This involves immediately repeating the coupling step with a fresh solution of activated this compound and coupling reagents after the first attempt has finished.[4][8]
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For sterically demanding amino acids, potent onium salt-based coupling reagents are highly recommended over standard carbodiimides like DCC or DIC.[2][5]
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective because they form reactive OAt or OBt active esters.[5][6] HATU is frequently considered superior for many difficult couplings.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents that are very effective for hindered couplings.[5][6][10]
Q5: Beyond changing reagents, how can I optimize reaction conditions to improve coupling efficiency?
Optimizing the reaction conditions is critical. Key strategies include:
-
Extend Reaction Time: For difficult couplings, the standard 1-2 hour reaction time may be insufficient.[11] Extending the coupling time to 2-4 hours, or even overnight, can help drive the reaction to completion.[10][11][12]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3 to 5 equivalents relative to resin loading) can increase the reaction rate.[4][10]
-
Use High-Solvating Solvents: If peptide aggregation is suspected, switching from DMF to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or using a mixture such as DCM/DMF/NMP can be beneficial.
-
Elevate Temperature: Microwave-assisted peptide synthesis (MAPS) or conventional heating can significantly accelerate slow couplings.[11] However, this should be done with caution as elevated temperatures can increase the risk of side reactions, particularly racemization.[11]
Q6: What is racemization, and how can I minimize this risk when coupling this compound?
Racemization (or epimerization) is the conversion of the L-amino acid to its D-isomer during the activation step, leading to diastereomeric impurities that can be difficult to separate and can alter the peptide's biological activity.[10][13] To minimize this risk:
-
Choose the Right Base: While DIPEA is common, it can promote racemization.[13] Using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is often recommended.[5][13]
-
Use Additives: Additives like HOAt and Oxyma Pure are more effective at suppressing racemization than HOBt.[5][13]
-
Minimize Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent and base to a minimum before adding the mixture to the resin.[13]
Q7: What should I do if double coupling with potent reagents still fails?
If the coupling remains incomplete after these optimization steps, two advanced strategies can be employed:
-
Capping: To prevent the formation of deletion peptides, the unreacted free amines should be "capped" by acetylating them with a reagent like acetic anhydride.[8] This terminates the chain, and the capped, shorter peptide can be more easily separated during purification.
-
Acyl Fluoride Formation: For extremely challenging couplings, converting the Fmoc-amino acid to its highly reactive acyl fluoride derivative in situ can be a very effective strategy.[4][14][15]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic workflow for addressing incomplete coupling of this compound, typically identified by a positive Kaiser test.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example(s) | Reactivity | Key Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU, COMU | Very High | Highly efficient for hindered couplings.[6] HATU is often superior but is based on potentially explosive HOAt.[5][6] COMU is a safer and highly effective alternative.[5] Can cause guanidinylation of the N-terminal amine.[6] |
| Phosphonium | PyBOP, PyAOP | High | Very effective, especially for N-methyl amino acids.[10] Generally associated with lower racemization levels compared to some uronium salts.[5] Byproducts can be problematic to remove.[10] |
| Carbodiimide | DIC, DCC (+ Additive) | Moderate | Generally insufficient for very hindered residues on their own.[5] Must be used with additives like Oxyma or HOAt to boost reactivity and suppress racemization.[5][16] |
| Acyl Fluoride | TFFH, PyFFH | Extremely High | Generates highly reactive acyl fluorides in situ.[15] An excellent strategy for extremely difficult couplings where other methods fail.[4][14] |
Table 2: Summary of Troubleshooting Strategies and Expected Outcomes
| Strategy | Description | Typical Parameters | Potential Risks |
| Double Coupling | Repeat the coupling step with fresh reagents. | Perform immediately after the first coupling for 1-2 hours.[4] | Low risk; highly effective first step. |
| Extend Time | Increase the duration of the coupling reaction. | Extend from 1-2 hours to 2-4 hours or overnight.[11] | May increase risk of side reactions if conditions are harsh. |
| Increase Temperature | Use microwave heating or a heated shaker. | e.g., 75°C for 3-5 minutes in a microwave synthesizer.[5] | Significant increase in racemization risk; use cautiously.[11] |
| Change Solvent | Use a more effective solvent to disrupt aggregation. | Switch from DMF to NMP or a DCM/DMF/NMP mixture. | Low risk; can significantly improve accessibility of reaction sites. |
| Capping | Acetylate unreacted amines to terminate the chain. | Treat resin with acetic anhydride and a base (e.g., DIPEA).[8] | Does not improve coupling; prevents deletion sequences for easier purification. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is recommended as the first step after a positive Kaiser test indicates a failed initial coupling.[4]
-
First Coupling:
-
Following standard Fmoc-deprotection and washing, prepare the activated amino acid solution.
-
In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA or NMM (8 equivalents) in DMF.[4]
-
Allow pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated solution to the resin and allow the coupling to proceed for 45-60 minutes.[4]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.[8]
-
-
Second Coupling (if Kaiser test is positive):
-
Final Wash:
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[4]
-
Protocol 2: Capping of Unreacted Amines
This protocol should be used if double coupling fails, to prevent the formation of deletion peptides.[8]
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).[8]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[8]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid in the sequence.[8]
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail to achieve complete coupling.[4][14]
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected this compound (1 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]
-
Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring for completeness is crucial.
-
Final Wash: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[4]
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. mesalabs.com [mesalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
Preventing side reactions with Fmoc-hydroxy-tic-oh during synthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-hydroxy-Tic-OH (Nα-Fmoc-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: this compound is a sterically hindered amino acid, which can lead to slow and inefficient coupling reactions. The secondary hydroxyl group on the tetrahydroisoquinoline ring introduces further complications, including potential side reactions such as acylation if left unprotected. Additionally, like other proline analogues, sequences containing Tic are prone to diketopiperazine formation, especially at the dipeptide stage.[1][2]
Q2: Is it necessary to protect the hydroxyl group of this compound?
A2: While some hydroxyl-containing amino acids can be used without side-chain protection, it is highly recommended to use a protected version, such as Fmoc-hydroxy(tBu)-Tic-OH, for complex or lengthy peptide sequences. The unprotected hydroxyl group can be acylated during coupling, leading to side products.[3] Although this acylation can sometimes be reversed by the piperidine treatment during the subsequent Fmoc deprotection, relying on this reversibility can be risky and may lead to a heterogeneous product. The tert-butyl (tBu) group is a common acid-labile protecting group that is compatible with the standard Fmoc/tBu synthesis strategy.[4]
Q3: Which coupling reagents are most effective for this compound?
A3: Due to its steric bulk, standard coupling reagents may not be sufficient to achieve high yields. More potent activating agents are recommended.[5] Uronium/aminium salts like HATU and HCTU , or phosphonium salts such as PyBOP , are known to be highly effective for coupling sterically hindered amino acids.[6][7] These reagents generally lead to faster reaction times and higher coupling efficiencies.
Q4: How can I minimize racemization during the coupling of this compound?
A4: Racemization is a risk during the activation of most amino acids.[8] To suppress this side reaction, it is crucial to use an additive in the coupling cocktail. Additives like 1-hydroxybenzotriazole (HOBt) or, more preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization.[5][8] Carbodiimide-based activation, such as with DIC/Oxyma, is often recommended for racemization-prone residues as it proceeds under mildly acidic conditions which helps preserve stereochemical integrity.[7]
Q5: What causes low peptide yield when Hydroxy-Tic is at the N-terminus of the dipeptide-resin, and how can I prevent it?
A5: When a proline-like residue such as Tic is the second amino acid in the sequence, the dipeptide is highly susceptible to cyclization and cleavage from the resin to form a diketopiperazine.[1][2] This side reaction is particularly prevalent in Fmoc-based synthesis. To mitigate this, it is strongly recommended to use a 2-chlorotrityl chloride (2-CTC) resin . The steric bulk of the 2-chlorotrityl linker significantly inhibits the intramolecular cyclization reaction.[1] Another strategy is to introduce the first two amino acids as a pre-formed dipeptide, bypassing the problematic dipeptide-resin stage.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Coupling Efficiency (Positive Kaiser Test after coupling) | 1. Insufficient reactivity of the coupling agent. 2. Steric hindrance of the this compound. 3. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. 2. Double couple: perform the coupling step a second time with fresh reagents. 3. Extend the coupling time (e.g., to 2-4 hours). 4. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C), but be mindful of the increased risk of racemization. | [1][5][6] |
| Significant Peptide Loss after Second Amino Acid Coupling | Diketopiperazine formation leading to cleavage of the dipeptide from the resin. This is common when Hydroxy-Tic is the second residue. | 1. Use a 2-chlorotrityl chloride resin, which sterically hinders this side reaction. 2. If using other resins, couple a pre-synthesized Fmoc-Xaa-hydroxy-Tic-OH dipeptide instead of sequential single amino acid additions. | [1][2] |
| Presence of D-Isomer in Final Peptide (Racemization) | Over-activation of the carboxylic acid group, especially with strong bases or extended pre-activation times. | 1. Use an additive like OxymaPure® or HOAt with your coupling reagent. 2. For carbodiimide-based couplings, use DIC/Oxyma. 3. Minimize pre-activation time before adding the activated amino acid to the resin. 4. Avoid excessive amounts of base (e.g., DIPEA). Consider using a weaker base like sym-collidine. | [7][8][9] |
| Unexpected Side Products (+56 Da or other acyl additions) | Acylation of the unprotected hydroxyl group on the Tic side chain. | 1. Use Fmoc-hydroxy(tBu)-Tic-OH to protect the hydroxyl group. 2. If using the unprotected form, ensure complete deprotection of any side-chain esters by extending the piperidine treatment time (monitor by mass spectrometry if possible). | [3] |
Data Summary
The following table summarizes recommended coupling reagent combinations for sterically hindered amino acids like this compound, based on their general performance in SPPS.
| Coupling Reagent Combination | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU / DIPEA | Uronium/Aminium | Very High | Low to Moderate | Highly efficient, fast reaction times, good for difficult couplings. |
| HCTU / DIPEA | Uronium/Aminium | Very High | Low to Moderate | Similar to HATU, often more cost-effective. |
| PyBOP / DIPEA | Phosphonium | High | Low | Byproducts are non-carcinogenic; lower risk of guanidinylation side reactions. |
| DIC / OxymaPure® | Carbodiimide/Additive | Moderate | Very Low | Cost-effective, minimizes racemization due to mildly acidic conditions. |
Disclaimer: The data presented is based on general performance for hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.[4][6]
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-hydroxy(tBu)-Tic-OH
This protocol is for the manual coupling of Fmoc-hydroxy(tBu)-Tic-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).[10]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-hydroxy(tBu)-Tic-OH (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (recoupling) with fresh reagents for another 1-2 hours is recommended.
-
Once coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Protocol 2: Kaiser Test for Monitoring Coupling and Deprotection
This colorimetric test is used to detect free primary amines on the resin.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[10]
-
-
Visualizations
Caption: Workflow for a single coupling cycle of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing coupling times for sterically hindered Fmoc-hydroxy-tic-oh
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling of the sterically hindered amino acid, Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-hydroxy-Tic-OH). Due to its rigid structure, this amino acid derivative often requires optimized conditions to achieve high coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid to couple?
A1: this compound is a conformationally constrained amino acid. Its bulky, rigid structure can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction rates and incomplete coupling reactions if standard protocols are used.
Q2: What are the most effective types of coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Aminium/uronium and phosphonium salt-based reagents are generally more effective than carbodiimides (e.g., DCC, DIC) alone. Reagents that form highly reactive activated esters, such as OAt or Oxyma esters, are considered the most efficient.[1] These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Q3: My coupling reaction with this compound is incomplete. What are the most likely causes?
A3: Incomplete coupling is the most common issue. The primary causes are:
-
Insufficient Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.
-
Steric Hindrance: As mentioned, the bulky nature of the amino acid impedes the reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.
Q4: What is "double coupling" and should I use it for this compound?
A4: Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion and is strongly recommended for sterically hindered residues like this compound, especially if a monitoring test (e.g., Kaiser test) indicates incomplete reaction.
Q5: How can I minimize the risk of racemization during the coupling of this compound?
A5: Racemization, the loss of chiral integrity, is a risk with any amino acid coupling, particularly when using forcing conditions. To minimize this risk:
-
Use Additives: Always include racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in your coupling cocktail.[2][3] Many modern coupling reagents like HATU and COMU are based on these additives.
-
Avoid Excess Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary, as excess base can promote racemization.
-
Limit Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. A short pre-activation of 1-5 minutes is typically sufficient.
-
Use Caution with High Temperatures: While elevated temperatures can improve coupling efficiency, they also increase the risk of racemization. This approach should be used cautiously and optimized carefully.
Q6: Are there any specific recommendations for the first two amino acids in the sequence when one is Tic?
A6: Yes. When a Tic residue is one of the first two amino acids in a sequence (at the C-terminus), there is a heightened risk of diketopiperazine formation, which cleaves the dipeptide from the resin. To mitigate this, it is recommended to use a 2-chlorotrityl chloride resin, as its steric bulk helps to inhibit this side reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test after standard coupling time) | 1. Insufficient reagent reactivity. 2. Steric hindrance. 3. Sub-optimal reaction time. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 2. Perform a double coupling: Repeat the coupling step with fresh reagents for 1-2 hours. 3. Increase coupling time: Extend the initial coupling time to 2-4 hours or even overnight for very difficult sequences. |
| Low Yield of Final Peptide | 1. Cumulative incomplete couplings. 2. Diketopiperazine formation (if Tic is at position 1 or 2). 3. Peptide aggregation. | 1. Optimize coupling at each step: Use the strategies for incomplete coupling (above). Consider capping unreacted amines with acetic anhydride after the coupling step. 2. Use 2-chlorotrityl chloride resin: This is especially important if the sequence is H-Xaa-Tic-Resin.[2] 3. Use aggregation-disrupting strategies: Couple at elevated temperatures (40-50°C) or consider using microwave-assisted synthesis. |
| Presence of Deletion Sequences in Final Product (Mass Spec) | Incomplete coupling of this compound in the previous cycle. | 1. Ensure complete coupling: Use a monitoring test (Kaiser test) after the Tic coupling. If positive, perform a double coupling. 2. Implement capping: After the coupling step, treat the resin with acetic anhydride to cap any unreacted N-terminal amines, preventing them from reacting in subsequent cycles. |
| Epimerization/Racemization Detected | 1. Excessive base. 2. Prolonged activation or high temperature. 3. Inappropriate coupling reagent/additive combination. | 1. Reduce base equivalents: Use a weaker base like 2,4,6-collidine instead of DIPEA.[3] 2. Minimize pre-activation time (1-2 minutes). If using elevated temperature, perform time-course studies to find the shortest effective time. 3. Ensure use of additives: Use coupling reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU), or add them separately if using a carbodiimide like DIC.[2][3] |
Quantitative Data Summary
The following table provides recommended starting concentrations and times for coupling this compound. These are general guidelines and may require optimization for specific peptide sequences.
| Parameter | Standard Protocol | Optimized Protocol for Hindered Coupling |
| This compound (eq.) | 3 | 3 - 5 |
| Coupling Reagent (eq.) | 3 | 2.9 - 4.9 (use slightly less than the amino acid) |
| Additive (e.g., HOAt, Oxyma) (eq.) | 3 | 3 - 5 |
| Base (e.g., DIPEA) (eq.) | 6 | 6 - 10 |
| Solvent | DMF or NMP | DMF or NMP |
| Pre-activation Time | 1-2 min | 1-5 min |
| Coupling Time (Room Temp) | 1-2 hours | 2-4 hours, or perform double coupling (2 x 1-2h) |
| Coupling Temperature | Room Temperature (~25°C) | Room Temperature or Elevated (35-50°C) |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Activation: Add DIPEA (8 eq.) to the activation mixture and agitate for 1-2 minutes (pre-activation).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.
-
Troubleshooting Step: If the Kaiser test is positive (blue beads), indicating free amines, perform a "double coupling." Drain the reaction vessel and repeat steps 2-4 with a fresh set of reagents for an additional 1-2 hours. If the test is negative (yellow/colorless beads), proceed to the washing step.
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 2: DIC/OxymaPure Coupling
This method is a good alternative, especially when trying to avoid reagents based on the potentially explosive HOBt/HOAt.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture Preparation: In the reaction vessel containing the deprotected peptide-resin, add this compound (4 eq.) and OxymaPure (4 eq.). Add sufficient DMF to dissolve the solids and ensure the resin is freely suspended.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (4 eq.) to the vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Troubleshooting: Follow steps 5 and 6 from Protocol 1.
-
Washing: Follow step 7 from Protocol 1.
Visualizations
Caption: Recommended workflow for optimizing the coupling of this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
Technical Support Center: Fmoc-Hydroxy-Tic-OH in Peptide Synthesis
Welcome to the technical support center for scientists and researchers utilizing Fmoc-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly peptide aggregation, encountered during solid-phase peptide synthesis (SPPS) with this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" residue in SPPS?
A1: this compound is a conformationally constrained, non-proteinogenic amino acid. It is an analog of Phenylalanine, and its rigid bicyclic structure is known to induce β-turns in peptides.[1] This rigidity, combined with its inherent hydrophobicity, makes it a "difficult" residue for several reasons:
-
Steric Hindrance: The bulky nature of the Tic ring structure can physically impede the coupling reaction, making it slower and less efficient.[2]
-
Peptide Aggregation: The rigid and hydrophobic characteristics of the Tic core can promote strong intermolecular interactions between growing peptide chains on the solid support.[3] This leads to the formation of β-sheet-like structures, causing the peptide chains to aggregate and become inaccessible for subsequent chemical steps.[3]
-
Impact of the Hydroxyl Group: While the hydroxyl group can potentially increase hydrophilicity, it may also participate in hydrogen bonding, which could, in some contexts, contribute to self-assembly and aggregation.[4]
Q2: What are the common signs of peptide aggregation when using this compound?
A2: On-resin aggregation can manifest in several ways during synthesis:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed volume is a primary indicator of aggregation.[5]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This is often detected by:
-
A persistent blue color after piperidine treatment (using a chloranil test for deprotection).
-
A positive Kaiser test (blue beads) after a coupling step, indicating unreacted free amines.[6]
-
-
Low Yield and Purity: Analysis of the crude peptide by HPLC often shows a complex mixture of products, including the target peptide along with numerous deletion sequences.
Q3: How does the hydroxyl group on this compound affect its behavior in peptide synthesis?
A3: The hydroxyl group introduces a reactive and polar functional group to the otherwise hydrophobic Tic core. Its effects can be twofold:
-
Potential for Improved Solubility: The polar hydroxyl group may slightly improve the solubility of the peptide, potentially counteracting the hydrophobicity of the Tic structure to some extent.
-
Potential for Side Reactions and Aggravated Aggregation: The hydroxyl group can act as an internal nucleophile, potentially leading to side reactions.[4] Additionally, it can form hydrogen bonds, which might contribute to the intermolecular network that stabilizes peptide aggregates.
Q4: Which coupling reagents are recommended for the sterically hindered this compound?
A4: For sterically hindered amino acids like this compound, standard coupling reagents may be inefficient. More potent activating agents are recommended to ensure complete and rapid coupling. Uronium/aminium salt-based reagents like HATU and HCTU, and phosphonium salt-based reagents like PyAOP and PyBOP are generally more effective than carbodiimide-based reagents like DIC.[7]
Troubleshooting Guide: On-Resin Aggregation
This guide provides a systematic approach to overcoming aggregation issues when incorporating this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resin Swelling & Incomplete Deprotection | Inter-chain hydrogen bonding and hydrophobic collapse of peptide chains on the resin, preventing solvent and reagent penetration. | Solvent Modification: Switch from DMF to NMP or add DMSO to the DMF to disrupt secondary structures.[5] Chaotropic Salt Wash: Before coupling, wash the resin with a solution of LiCl (e.g., 0.8 M in DMF) to break up hydrogen bonds.[8] Elevated Temperature: Perform deprotection at a higher temperature (e.g., 40-50°C) to disrupt aggregates. Use with caution to avoid side reactions.[5] |
| Incomplete Coupling of this compound | Steric hindrance of the amino acid combined with on-resin aggregation, blocking access to the N-terminal amine. | Use Potent Coupling Reagents: Employ HATU, HCTU, or PyBOP for activation.[7] Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of activated this compound. Extended Reaction Time: Increase the coupling time to 4 hours or overnight.[7] Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C).[7] |
| Persistent Aggregation Throughout Synthesis | The peptide sequence has a high intrinsic propensity to aggregate, which is exacerbated by the presence of the hydroxy-Tic residue. | Backbone Protection: Re-synthesize the peptide incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid every 6-7 residues to physically disrupt chain association.[9] Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (ideally before hydrophobic regions) to induce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[4][6] |
| Low Yield and Purity of Crude Peptide | A cumulative effect of incomplete deprotection and coupling steps due to persistent aggregation. | Proactively employ a combination of the above strategies for sequences known to be difficult. Consider using a low-loading resin to increase the distance between peptide chains. |
Quantitative Data Summary
Table 1: Relative Effectiveness of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HCTU | Very High | Highly effective for hindered couplings with fast kinetics.[10] May cause guanidinylation if used in large excess. |
| HBTU, TBTU | High | Effective for most standard couplings, but may be slower for highly hindered residues.[9] | |
| Phosphonium Salts | PyAOP, PyBOP | Very High | Excellent for hindered couplings and do not cause guanidinylation side reactions.[7] |
| Carbodiimides + Additives | DIC/OxymaPure® | Moderate to High | Effective at suppressing racemization, but may have slower kinetics for sterically demanding couplings compared to onium salts.[11] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol describes a robust method for coupling the sterically hindered this compound.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive test indicated by blue beads).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or the temperature raised to 50°C.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test. If the test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat steps 3 and 4.
-
Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol should be performed immediately before a difficult coupling step when aggregation is suspected.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol as described above and wash the resin with DMF.
-
Chaotropic Salt Treatment:
-
Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF.
-
Add the LiCl solution to the resin and agitate for 5-10 minutes.
-
Drain the LiCl solution.
-
-
Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Coupling: Proceed immediately with the coupling protocol for the next amino acid (e.g., Protocol 1).
Visualizations
Caption: Mechanism of on-resin peptide aggregation during SPPS.
Caption: Stepwise troubleshooting workflow for peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Strategies to avoid racemization of Fmoc-hydroxy-tic-oh during activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the risk of racemization of Fmoc-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH) during the critical activation step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to racemization during activation?
While direct studies on this compound are not extensively detailed in readily available literature, the structural features of this amino acid derivative suggest a potential for racemization. The primary mechanism for racemization of N-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The acidity of the α-proton in this intermediate is increased, and its removal by a base leads to a loss of stereochemical integrity.[1] For sterically hindered amino acids like Tic derivatives, longer reaction times or more forceful activation conditions may be employed, which can increase the risk of epimerization.[4]
Q2: What are the primary factors influencing racemization of this compound?
Several factors during the activation and coupling steps can significantly impact the extent of racemization. These include:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization when used alone.[2][3]
-
Additives: The absence of racemization-suppressing additives is a major contributor to epimerization.[5][6]
-
Base: The strength and steric hindrance of the base used can promote racemization. Stronger, less hindered bases can increase the rate of α-proton abstraction.[3][5]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for oxazolone formation.[5][7]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[5][7][8]
Q3: Which coupling reagents and additives are recommended to minimize racemization?
To suppress racemization, it is highly recommended to use coupling reagents in conjunction with additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3][5][9]
-
Recommended Combinations:
-
Carbodiimides with Additives:
-
Onium Salt-Based Reagents:
-
Aminium/Uronium Reagents: HATU, HBTU, and HCTU are generally preferred for sensitive amino acids as they form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[5][11]
-
Phosphonium Reagents: PyBOP and DEPBT are also effective, with DEPBT being noted for its ability to resist racemization.[5][9][10]
-
-
Q4: What is the role of the base in racemization and which bases are preferred?
The base plays a crucial role in the coupling reaction, but it can also promote racemization by abstracting the α-proton. Therefore, the choice of base is critical.
-
Recommended Bases:
-
Use with Caution:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Explanation |
| High levels of diastereomeric impurity detected after coupling this compound. | Inappropriate coupling reagent used (e.g., carbodiimide alone). | Switch to a combination of DIC with a racemization-suppressing additive like Oxyma or HOBt. Alternatively, use an onium salt-based reagent such as HATU or DEPBT.[3][5][9] | Additives form a more stable active ester with the activated amino acid, which is less susceptible to racemization. Onium salts are generally more efficient and can lead to lower racemization levels.[5][9] |
| Use of a strong, non-sterically hindered base. | Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] | Weaker or bulkier bases are less likely to abstract the α-proton from the activated amino acid, thus reducing the rate of racemization.[5] | |
| Prolonged pre-activation time. | Minimize the pre-activation time to 1-5 minutes, or perform an in situ activation where the coupling reagents are added directly to the resin-amino acid mixture.[5][7][8] | A shorter pre-activation time reduces the duration the highly reactive activated species exists in solution, limiting the opportunity for oxazolone formation and subsequent racemization.[7] | |
| Elevated coupling temperature. | Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[5][7][8] | Lowering the temperature reduces the rate of both the coupling reaction and the undesired racemization side reaction.[5][7] |
Quantitative Data on Racemization
The following table summarizes the impact of different coupling conditions on the extent of racemization for sensitive amino acids, which can serve as a guide for optimizing the coupling of this compound.
| Amino Acid | Coupling Reagent/Additive | Base | Temperature (°C) | % Racemization (D-isomer) |
| Fmoc-His(Trt)-OH | HBTU/HOBt | DIPEA | 25 | ~5-10% |
| Fmoc-His(Trt)-OH | HATU/HOAt | DIPEA | 25 | ~2-5% |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | 25 | ~1-3% |
| Fmoc-His(Boc)-OH | HBTU/HOBt | DIPEA | 50 | <1% |
| Fmoc-Cys(Trt)-OH | DIC/HOBt | DIPEA | 25 | ~10-15% |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | NMM | 0 | <2% |
| Fmoc-Phg-OH | HATU | DIPEA | 25 | ~15-20% |
| Fmoc-Phg-OH | DEPBT | TMP | 25 | <1% |
Note: This data is representative and compiled from various studies on different amino acids. Actual racemization levels for this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling using HATU/NMM
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.
-
Base Addition: Add NMM (6 eq.) to the activated amino acid solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow step 7 from Protocol 1.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Caption: Troubleshooting workflow for addressing racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Fmoc-Hydroxy-Tic-OH in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of Fmoc-Hydroxy-Tic-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, abbreviated as this compound, is a synthetic amino acid derivative. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for its use in SPPS, a technique for the chemical synthesis of peptides.[1] Adequate solubility of this compound in the reaction solvent is critical for ensuring efficient and complete coupling to the growing peptide chain on the solid support. Poor solubility can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities, which complicates the purification of the final peptide.
Q2: Which organic solvents are typically used to dissolve this compound?
The most common solvents for dissolving Fmoc-amino acids in SPPS are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)[2]
DMF and NMP are the most frequently used solvents for the coupling step in Fmoc-based SPPS.[2]
Q3: I am observing poor solubility of this compound in DMF. What are the possible reasons?
Several factors can contribute to the poor solubility of Fmoc-amino acids like this compound:
-
Molecular Structure: The presence of the large, planar, and aromatic Fmoc group can lead to intermolecular π-π stacking and aggregation, which reduces solubility.[3] The inherent hydrophobicity of the Tic side chain can also contribute to lower solubility in some polar solvents.
-
Solvent Quality: The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine, which can interfere with the synthesis. The presence of water in the solvent can also negatively impact the solubility of Fmoc-amino acids. It is highly recommended to use high-purity, peptide-synthesis-grade solvents.
-
Temperature: Lower laboratory temperatures can decrease the solubility of some reagents.
Q4: How can I improve the solubility of this compound?
Several strategies can be employed to improve the solubility of this compound:
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[3]
-
Gentle Warming: Carefully warming the solution to around 30-40°C can increase solubility. However, prolonged or excessive heating should be avoided to prevent degradation of the Fmoc-amino acid.[3]
-
Solvent Mixtures: Adding a small amount of a stronger co-solvent can significantly enhance solubility. For example, adding up to 25% (v/v) of DMSO to DMF is often effective for difficult-to-dissolve Fmoc-amino acids.[4]
-
Alternative Solvents: If solubility issues persist, consider using NMP, which often has a higher solvating power for hydrophobic peptides compared to DMF.[3]
Troubleshooting Guide
Issue: this compound fails to dissolve completely or precipitates during the coupling reaction.
This guide provides a systematic approach to resolving solubility challenges with this compound.
| Step | Action | Rationale |
| 1 | Verify Solvent Quality | Ensure you are using fresh, high-purity, peptide-synthesis-grade solvent with low water content. Degraded or wet solvents can significantly impair solubility. |
| 2 | Optimize Dissolution Conditions | - Increase the solvent volume if your protocol allows.- Use a vortex mixer for vigorous agitation.- Employ sonication for 10-15 minutes.- Gently warm the solution to 30-40°C with intermittent swirling. |
| 3 | Utilize a Co-Solvent | If the compound is still not fully dissolved, add a stronger solubilizing agent like DMSO. Start with 10% (v/v) and increase up to 25% (v/v) if necessary. NMP can also be used as an alternative primary solvent. |
| 4 | Consider "Magic Mixture" for very difficult cases | A mixture of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective for extremely challenging sequences.[3] |
| 5 | Assess On-Resin Aggregation | If precipitation occurs during the coupling reaction, the growing peptide chain on the resin may be aggregating. Wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Moderately Soluble | The most common solvent for SPPS. Solubility can be improved with sonication and gentle warming. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often a better solvent than DMF for hydrophobic or aggregation-prone amino acids. |
| Dimethyl sulfoxide | DMSO | Highly Soluble | A very strong solvent for Fmoc-amino acids; often used as a co-solvent to improve solubility in DMF. |
| Dichloromethane | DCM | Sparingly Soluble | Generally a poorer solvent for Fmoc-amino acids compared to DMF, NMP, and DMSO, but can be used in solvent mixtures. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a general method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.
-
Protocol 2: Coupling of Poorly Soluble this compound in SPPS
This protocol provides a method for the manual coupling of this compound when solubility issues are anticipated.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DMSO (optional, as co-solvent)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vial, add the required amount of this compound.
-
Add DMF to the vial. If solubility is poor, add DMSO as a co-solvent (up to 25% v/v).
-
Use sonication and/or gentle warming (30-40°C) until the this compound is completely dissolved.
-
Add the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and allow it to dissolve.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to begin pre-activation. Let the mixture stand for a few minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling:
-
Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for poor coupling of this compound.
References
Technical Support Center: Overcoming Challenges in the Synthesis of Long Peptides with Fmoc-Hydroxy-Tic-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-hydroxy-Tic-OH in long peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in solid-phase peptide synthesis (SPPS)?
A1: this compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine. The rigid bicyclic structure of the Tic core, combined with the bulky Fmoc protecting group, creates significant steric hindrance. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.
Q2: What are the primary challenges encountered when incorporating this compound into long peptide chains?
A2: The main challenges include:
-
Low Coupling Efficiency: Due to steric hindrance, standard coupling protocols may result in incomplete reactions, leading to deletion sequences where the this compound residue is missing.
-
Peptide Aggregation: The hydrophobic and rigid nature of the Tic scaffold can promote the self-association of growing peptide chains on the solid support. This aggregation can block reactive sites, further hindering both coupling and Fmoc deprotection steps.[1]
-
Diketopiperazine Formation: If Tic or hydroxy-Tic is one of the first two amino acids in the sequence (at the C-terminus), there is an increased risk of diketopiperazine formation, where the dipeptide cleaves from the resin.
-
Purification Difficulties: The increased hydrophobicity imparted by the Tic residue can lead to poor solubility of the crude peptide in aqueous solutions and strong retention on reverse-phase HPLC columns, making purification challenging.[2]
Q3: How can I detect on-resin aggregation during the synthesis of a peptide containing this compound?
A3: Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped or shrunken.
-
Incomplete Coupling: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines.
-
Physical Appearance: The peptide-resin may become gelatinous or difficult to agitate.
Q4: Which coupling reagents are most effective for incorporating this compound?
A4: For sterically hindered amino acids like this compound, high-potency coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU , HCTU , and COMU are generally more effective than carbodiimide-based reagents like DIC.[3] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[4]
Q5: Can elevating the temperature improve the coupling efficiency of this compound?
A5: Yes, performing the coupling reaction at an elevated temperature (e.g., 40-60°C) can provide the necessary activation energy to overcome the steric barrier and disrupt peptide aggregation.[3] However, this should be done with caution as prolonged exposure to high temperatures can increase the risk of racemization.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
Symptoms:
-
Resin beads are blue or purple after the Kaiser test post-coupling.
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the deletion of the hydroxy-Tic residue.
Logical Troubleshooting Workflow:
Solutions:
| Strategy | Detailed Action | Rationale |
| Optimize Coupling Reagent | Switch from standard reagents (e.g., DIC/HOBt) to a more potent onium salt like HATU , HCTU , or COMU . | These reagents form more reactive activated esters, which are better at overcoming steric hindrance.[4] |
| Increase Reagent Equivalents | Increase the equivalents of this compound, coupling reagent, and base to 3-5 eq. relative to the resin loading. | Higher concentrations can drive the reaction to completion. |
| Extend Coupling Time | Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for extremely difficult couplings. | Allows more time for the sterically hindered reaction to proceed. |
| Elevate Temperature | Perform the coupling at 40-60°C. Microwave synthesis can be particularly effective. | Provides additional energy to overcome the activation barrier and can help disrupt aggregation.[3] |
| Perform a Double Coupling | After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. | A second coupling can help to acylate any remaining free amines.[5] |
| Cap Unreacted Amines | If double coupling fails, treat the resin with a capping agent like acetic anhydride/DIPEA in DMF. | This terminates the unreacted chains, preventing the formation of deletion peptides and simplifying subsequent purification.[5] |
Problem 2: On-Resin Peptide Aggregation
Symptoms:
-
Resin shrinking or clumping.
-
Slow or incomplete Fmoc deprotection (positive Kaiser test after deprotection).
-
Poor solvation of the peptide-resin.
Strategies to Mitigate Aggregation:
| Strategy | Detailed Action | Rationale |
| Solvent Modification | Switch the primary synthesis solvent from DMF to N-Methylpyrrolidone (NMP), or use a mixture of DMF with 15-25% Dimethyl Sulfoxide (DMSO). | NMP and DMSO have better solvating properties for aggregated peptides and can disrupt the intermolecular hydrogen bonds that cause aggregation. |
| Elevated Temperature | Perform both coupling and deprotection steps at an elevated temperature (40-60°C). | Increased thermal energy can break up secondary structures. |
| Incorporate Pseudoproline Dipeptides | If the sequence allows (e.g., a Ser or Thr residue precedes the difficult coupling), introduce a pseudoproline dipeptide. | The kinked structure of pseudoprolines disrupts the formation of beta-sheets, which are a major cause of aggregation. |
| Use Low-Loading Resin | Utilize a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). | This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[6] |
Quantitative Data Summary
The following table provides a representative comparison of the performance of different coupling reagents for sterically hindered amino acids like this compound. Actual results will be sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Relative Cost |
| DIC/HOBt | Carbodiimide/Additive | 60-240 min | >95 | >90 | Low |
| HBTU | Aminium/Uronium Salt | 30-90 min | >98 | >95 | Medium |
| PyBOP | Phosphonium Salt | 30-120 min | >98 | >95 | Medium-High |
| HATU | Aminium/Uronium Salt | 15-60 min | >99 | >97 | High |
| COMU | Aminium/Uronium Salt | 15-60 min | >99 | >97 | High |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for the efficient incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (negative Kaiser test is not applicable here, but ensure the previous deprotection step was thorough).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the pre-activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the temperature can be raised to 40°C.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), continue the reaction for another 1-2 hours or proceed to a double coupling (Protocol 2).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for this compound
This protocol should be performed if the initial coupling (Protocol 1) is incomplete.
Procedure:
-
Initial Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a final Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.
-
Protocol 3: Purification of a hydroxy-Tic-containing Peptide by RP-HPLC
Peptides containing the hydrophobic Tic residue often require modified purification protocols.
Experimental Workflow for Purification:
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO.
-
Dilute the DMSO solution with Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required due to the hydrophobicity of Tic-containing peptides. For example, 5-65% B over 60 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize to obtain the purified peptide as a white powder.
-
By understanding the challenges and implementing these optimized strategies, researchers can successfully synthesize and purify long peptides containing the valuable but difficult this compound residue.
References
Impact of solvent choice on Fmoc-hydroxy-tic-oh coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-hydroxy-Tic-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
The coupling of this compound presents significant challenges primarily due to two factors:
-
Steric Hindrance: The bulky nature of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue physically obstructs the formation of the peptide bond. This steric hindrance can lead to slow or incomplete coupling reactions.[1]
-
Side-Chain Reactivity: The hydroxyl group on the Tic side chain is a potential nucleophile and can undergo side reactions, such as O-acylation (ester formation), if not properly managed. It is mandatory to protect hydroxyl side chains in amino acids during SPPS to prevent the formation of impurities.[2]
Q2: Is it necessary to protect the hydroxyl group of this compound before coupling?
Yes, it is highly recommended to use a side-chain protected version of this compound. The unprotected hydroxyl group can compete with the N-terminal amine as a nucleophile during the coupling step, leading to the formation of ester byproducts and truncated peptide sequences.[2] The use of fully protected amino acids is a standard practice in SPPS to minimize side reactions and improve the purity of the final peptide.[2]
Q3: What are the most common side reactions observed during this compound coupling and how can they be minimized?
The most common side reactions include:
-
Incomplete Coupling: This leads to deletion sequences in the final peptide. To minimize this, use more potent coupling reagents, increase reaction times, and choose a solvent that promotes good resin swelling and reagent solubility.[1]
-
O-Acylation: As mentioned, this occurs if the hydroxyl group is unprotected. Using a side-chain protected amino acid is the most effective way to prevent this.
-
Racemization: Although less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with sterically hindered residues. Using additives like HOBt or HOAt can help suppress racemization.[1]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if Tic is one of the first two residues. Using 2-chlorotrityl chloride resin can help mitigate this issue due to its steric bulk.[3]
Q4: Which solvents are recommended for this compound coupling?
The choice of solvent is critical for successful coupling. Here are some recommendations:
-
N,N-Dimethylformamide (DMF): A commonly used solvent in SPPS. However, it can break down to form dimethylamine, which can cause premature Fmoc deprotection.[4]
-
N-Methylpyrrolidone (NMP): Often considered superior to DMF for difficult couplings due to its excellent solvating properties and ability to reduce peptide aggregation.[4][5]
-
Dichloromethane (DCM): Primarily used for resin swelling but is less suitable for the coupling step itself as it does not solvate the growing peptide chain as effectively.[4] A mixture of DCM and DMF is sometimes used.[1]
-
Solvent Mixtures with DMSO: For sequences prone to aggregation, adding dimethyl sulfoxide (DMSO) to DMF or NMP can help disrupt secondary structures and improve solvation.[4][6]
-
Greener Alternatives: Solvents like PolarClean™ and N-butylpyrrolidinone (NBP) are being explored as less hazardous alternatives to traditional SPPS solvents and have shown good solubility for many Fmoc-amino acids.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Coupling | Poor Solvation/Aggregation: The peptide chain is not well-solvated, preventing access of reagents. | - Switch from DMF to NMP. - Use a solvent mixture containing DMSO (e.g., DMF/DMSO).[4][6] - Perform the coupling at a slightly elevated temperature.[6] |
| Steric Hindrance: The bulky Tic residue is preventing efficient reaction. | - Use a more potent coupling reagent like HATU, HBTU, or PyBOP.[1] - Increase the coupling time (double or even triple coupling may be necessary). - Pre-activate the this compound before adding it to the resin.[6] | |
| Poor Reagent Solubility: The this compound is not fully dissolved in the solvent. | - Switch to a stronger solvent like NMP or a mixture with DMSO.[6] - Use sonication to aid dissolution.[6][8] - Ensure you are using high-purity, anhydrous solvents.[6] | |
| Presence of Unexpected Byproducts | O-Acylation: The hydroxyl group of an unprotected this compound has reacted. | - Use a side-chain protected derivative of this compound for all future syntheses.[2] |
| Racemization: Loss of stereochemical integrity during activation. | - Add HOBt or HOAt to the coupling reaction.[1] - Avoid excessive amounts of base (e.g., DIPEA).[1] - Consider using a weaker base like collidine.[1] | |
| Diketopiperazine Formation: Cyclization and cleavage of the dipeptide from the resin. | - If Tic is the first or second amino acid, use a sterically hindered resin like 2-chlorotrityl chloride resin.[3] - Couple the second and third amino acids as a pre-formed dipeptide.[1] |
Data Presentation
Table 1: Qualitative Comparison of Solvents for this compound Coupling
| Solvent/Mixture | Resin Swelling | Reagent Solubility | Aggregation Disruption | Coupling Efficiency for Hindered Residues | Notes |
| DMF | Good | Moderate to Good | Moderate | Moderate | Can degrade to form impurities that cause premature Fmoc deprotection.[4] |
| NMP | Excellent | Good | Good | High | Generally considered superior to DMF for difficult couplings.[4][5] |
| DCM | Excellent | Poor to Moderate | Poor | Low | Not recommended as the primary coupling solvent.[4] |
| DMF/DCM | Good | Moderate | Moderate | Moderate | A commonly used mixture for activation and coupling.[1] |
| DMF/DMSO | Good | Excellent | Excellent | High | Effective for sequences prone to aggregation.[4][6] |
| NMP/DMSO | Excellent | Excellent | Excellent | Very High | A powerful combination for very difficult couplings. |
| PolarClean™ | Good | Good | Not extensively documented | Promising | A greener alternative with good solubility for Fmoc-amino acids.[7] |
| NBP | Good | Good | Not extensively documented | Promising | A non-hazardous alternative to DMF. |
Experimental Protocols
Protocol 1: Standard Coupling of Side-Chain Protected this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF or NMP for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the solvent. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add a fresh 20% piperidine solution and agitate for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free amine.
-
Amino Acid Activation: In a separate vessel, dissolve the side-chain protected this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and HOBt (3 equivalents) in DMF or NMP. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM and isopropanol.
-
Post-Coupling Test: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 4-6 (a "double couple").
Protocol 2: Optimized Protocol for Difficult Couplings (e.g., Aggregating Sequences)
-
Resin Preparation: Follow steps 1-3 from the standard protocol, but use NMP as the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve the side-chain protected this compound (3 equivalents), a more potent coupling reagent (e.g., HATU, 2.9 equivalents), in a mixture of NMP and DMSO (e.g., 1:1 v/v). Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. If aggregation is severe, consider performing the coupling at a slightly elevated temperature (e.g., 40°C). Agitate for 4-6 hours or overnight.
-
Washing and Monitoring: Follow steps 6-7 from the standard protocol. A double coupling is often necessary for such difficult residues.
Visualizations
Caption: Standard workflow for this compound coupling.
Caption: Troubleshooting logic for incomplete coupling.
References
Kaiser test to monitor Fmoc-hydroxy-tic-oh coupling completeness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling completeness of Fmoc-hydroxy-tic-oh in solid-phase peptide synthesis (SPPS) using the Kaiser test.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and its role in peptide synthesis?
The Kaiser test, or ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In SPPS, it is a crucial quality control step to monitor the completeness of two key stages:
-
Fmoc Deprotection: A positive test (intense blue) after Fmoc group removal confirms the successful exposure of the N-terminal primary amine for the next coupling reaction.
-
Amino Acid Coupling: A negative test (yellow or colorless) after the coupling step indicates that the free amine has been successfully acylated, and the peptide chain is ready for the next cycle.[3]
The test is based on the reaction of ninhydrin with a primary amine, which produces a characteristic blue-purple compound known as Ruhemann's purple.[3][4]
Q2: Is the Kaiser test reliable for monitoring this compound coupling?
The Kaiser test is not reliable for monitoring the coupling of this compound. Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a secondary amine. The Kaiser test is known to give ambiguous or misleading results with secondary amines, often producing a reddish-brown color instead of the distinct blue indicative of primary amines.[2][5][6] The presence of the hydroxyl group can further complicate the reaction and its interpretation. For N-terminal secondary amines, alternative tests are strongly recommended.[2][5]
Q3: What results can I expect when using the Kaiser test with this compound?
Due to the secondary amine nature of hydroxy-tic, you should anticipate ambiguous results. The table below outlines the likely observations and their interpretations.
| Observation | Likely Interpretation | Recommended Action |
| Yellow or Colorless Beads & Solution | Potentially complete coupling. | Proceed with caution. Confirm with an alternative test (e.g., Chloranil or Isatin test). |
| Reddish-Brown Beads and/or Solution | Ambiguous result, characteristic of secondary amines. Does not confirm coupling status. | Do not proceed. Use an alternative test to verify coupling completeness. |
| Intense Blue Beads & Blue Solution | Incomplete coupling or false positive. Free primary amines are present. | See Troubleshooting Guide (Problem ID: KT-001, KT-002). |
Q4: What are the recommended alternative tests for this compound?
For secondary amines like hydroxy-tic, the following tests are more reliable:
-
Chloranil Test: This test produces a distinct blue or green color with unprotected secondary amines and is a common alternative to the Kaiser test for residues like proline and Tic.
-
Isatin Test: This test also yields a blue color with N-terminal secondary amines, providing a clearer result than the Kaiser test.[5]
Q5: What should I do if my coupling of this compound is incomplete?
If an alternative test indicates incomplete coupling, you have several options:
-
Recouple: The most common approach is to perform a second coupling reaction ("double coupling") with fresh reagents.[7] Given that this compound is a sterically hindered amino acid, extended reaction times or a switch to a more potent coupling reagent may be necessary.[7][8]
-
Use a More Potent Coupling Reagent: If standard methods fail, switching to a more powerful activating agent like HATU or HCTU can improve efficiency, especially for difficult and sterically hindered couplings.[7][9]
-
Capping: If recoupling is unsuccessful, the unreacted N-terminal amines should be permanently blocked through "capping".[7][10] This is typically done with acetic anhydride and a base like DIPEA to prevent the formation of deletion sequences.[7][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using the Kaiser test to monitor this compound coupling.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| KT-001 | False Positive Result: Blue color observed after coupling. | 1. Fmoc Group Instability: The Fmoc group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents, exposing a primary amine.[4][11][12] 2. Incomplete Washing: Residual unreacted amino acid from the coupling step can react with ninhydrin.[4][11] 3. Reagent Contamination: Old or improperly prepared Kaiser test solutions can lead to erroneous results.[4] | 1. Avoid excessive heating; adhere strictly to the recommended time and temperature (e.g., 5 minutes at 110°C).[2][11] 2. Ensure thorough washing of the resin beads with DMF before performing the test.[4] 3. Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[4] |
| KT-002 | Ambiguous Result: Reddish-brown color after coupling. | This is the expected, unreliable result for a secondary amine like hydroxy-tic.[5][6] It does not provide clear information about the coupling status. | 1. Disregard the Kaiser test result for determining coupling completeness. 2. Use a more reliable method like the Chloranil or Isatin test.[2][5] |
| KT-003 | Incomplete Coupling Confirmed by Alternative Test | 1. Steric Hindrance: this compound is a bulky, sterically hindered amino acid, which can slow down the coupling reaction.[8] 2. Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive.[8] 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminus.[11] | 1. Perform a second coupling ("double coupling").[9] 2. Increase the reaction time (e.g., 2-4 hours or overnight).[8] 3. Switch to a more powerful coupling reagent such as HATU or HCTU.[7] 4. Consider changing the solvent to NMP or DMSO to disrupt aggregation.[5] |
Experimental Protocols
Kaiser Test Protocol
This protocol is for the qualitative detection of primary amines on a solid support.
Reagents:
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.[2]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[2]
-
Heat the test tube at 110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.[3]
Chloranil Test Protocol (for Secondary Amines)
Reagents:
-
Saturated solution of chloranil in toluene.
-
Acetaldehyde.
Procedure:
-
Place a small sample of resin into a small test tube.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the chloranil solution.
-
Let the mixture stand at room temperature for 5 minutes.
-
A blue or green color on the beads indicates the presence of a free secondary amine.
Visual Guides
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Technical Support Center: Double Coupling Strategy for Difficult Fmoc-Hydroxy-Tic-OH Incorporations
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-trans-4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Hydroxy-Tic-OH) during solid-phase peptide synthesis (SPPS). Due to its rigid structure and steric bulk, this amino acid derivative often leads to incomplete coupling reactions. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome these synthetic hurdles.
Troubleshooting Guide: Overcoming Incomplete Coupling of this compound
Issue: A positive Kaiser test (indicated by blue or purple beads) is observed after a standard coupling cycle for this compound, signifying the presence of unreacted free primary amines on the resin. This incomplete reaction can lead to the formation of deletion sequences in the final peptide.
Primary Cause: Steric Hindrance
The principal challenge in coupling this compound lies in its significant steric hindrance. The rigid, bicyclic structure of the tetrahydroisoquinoline core, combined with the Fmoc protecting group, physically obstructs the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and incomplete amide bond formation under standard coupling conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary difficulty arises from its steric hindrance. The rigid, bicyclic structure of the tetrahydroisoquinoline ring system significantly impedes the approach of the activated carboxylic acid to the resin-bound amine, slowing down the reaction rate and often resulting in incomplete coupling.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, it is recommended to use more potent coupling reagents than standard carbodiimides (e.g., DIC) alone.[3][4] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective as they form highly reactive esters that can overcome the steric barrier.[3][5]
Q3: Is a single, extended coupling time a viable alternative to double coupling?
A3: While extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can improve the yield for some difficult couplings, a double coupling strategy is often more effective for severely hindered residues like this compound.[2][3] The second coupling with fresh reagents helps to drive the reaction to completion by providing a new, highly reactive solution to the remaining unreacted amines.
Q4: What should I do if the Kaiser test is still positive after a double coupling?
A4: If the coupling remains incomplete even after a double coupling, it is advisable to "cap" the unreacted free amines.[6] This is typically achieved by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping terminates the unreacted peptide chains, preventing the formation of deletion sequences and simplifying the purification of the final target peptide.[6]
Q5: Can peptide aggregation also contribute to poor coupling efficiency?
A5: Yes, as the peptide chain elongates, it can sometimes aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[2] If aggregation is suspected, using solvents with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can be beneficial.[3]
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HATU
This protocol is recommended as the primary approach for incorporating this compound into a peptide sequence.
1. Resin Preparation and Fmoc Deprotection:
- Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
- Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., one treatment for 5 minutes, followed by a second treatment for 15 minutes).
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. First Coupling:
- In a separate vessel, prepare the activation mixture:
- This compound (3-5 equivalents relative to resin loading)
- HATU (2.9-4.9 equivalents)
- DIPEA (6-10 equivalents)
- Dissolve the components in DMF and allow for pre-activation for 1-5 minutes.
- Add the activation mixture to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
3. Intermediate Wash:
- After the first coupling, drain the reaction vessel.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
4. Second Coupling:
- Prepare a fresh activation mixture as described in step 2.
- Add the fresh activation mixture to the resin.
- Agitate the reaction vessel for another 1-2 hours at room temperature.
5. Final Monitoring and Washing:
- Perform a Kaiser test to confirm the absence of free primary amines (a negative result will show yellow/colorless beads).
- Upon a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next synthesis cycle.
Protocol 2: Capping of Unreacted Amines
This protocol should be implemented if the Kaiser test remains positive after the double coupling procedure.
1. Resin Wash:
- Following the final wash of the unsuccessful double coupling, wash the resin again with DMF (3 times).
2. Capping Solution Preparation:
- Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
3. Capping Reaction:
- Add the capping solution to the resin and agitate for 30 minutes at room temperature.
4. Final Wash:
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the Fmoc deprotection of the next amino acid in the sequence.
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the general performance and key considerations for commonly used coupling reagents in the context of difficult couplings.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly effective for hindered couplings; rapid reaction kinetics.[5] | More expensive; potential for side reactions like guanidinylation (less common with HATU).[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are generally non-carcinogenic; lower risk of guanidinylation compared to some uronium salts.[5] | Can be more expensive than carbodiimides. |
| Carbodiimides + Additive | DIC + Oxyma/HOBt | Moderate | Cost-effective.[1] | Slower reaction kinetics; generally less effective for severely hindered amino acids.[3] |
Note: Coupling efficiencies are highly sequence-dependent and can be influenced by various factors including resin type, solvent, and the specific peptide sequence.
Visualization of Experimental Workflow
Caption: Double coupling workflow for this compound incorporation.
References
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Incorporating Fmoc-Hydroxy-Tic-OH
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids such as Fmoc-hydroxy-Tic-OH (N-α-9-fluorenylmethoxycarbonyl-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) into peptide sequences offers a pathway to novel therapeutics with potentially enhanced stability and biological activity. The unique structural characteristics of this amino acid—specifically its constrained bicyclic system, hydroxyl group, and the hydrophobic Fmoc protecting group—present distinct challenges and considerations for analytical characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides an objective comparison of analytical methodologies for peptides containing this compound, supported by detailed experimental protocols and a discussion of alternative analytical strategies.
Core Analytical Approach: Reversed-Phase HPLC Coupled with Mass Spectrometry (RP-HPLC-MS)
Reversed-phase high-performance liquid chromatography is the cornerstone for the analysis and purification of synthetic peptides. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. For peptides containing the highly hydrophobic this compound, this technique is particularly effective in separating the target peptide from more polar impurities, such as truncated sequences that may have lost the Fmoc group.
Mass spectrometry, especially when coupled with HPLC, provides orthogonal information, confirming the molecular weight of the target peptide and enabling its structural elucidation through fragmentation analysis.
Data Presentation: Expected HPLC-MS Performance
While specific quantitative data for a particular this compound-containing peptide is sequence-dependent, the following table summarizes the expected performance characteristics and highlights key analytical considerations.
| Parameter | Expected Performance and Considerations for this compound Peptides | Alternative Approaches |
| HPLC Retention Time | Due to the significant hydrophobicity of the Fmoc group, expect long retention times on C18 columns. A higher initial concentration of organic solvent in the mobile phase may be necessary. | For very hydrophobic peptides, a less retentive stationary phase like C8 or Phenyl can be used to reduce retention times. |
| HPLC Peak Shape | Peak broadening or tailing can occur due to the hydrophobicity and potential for secondary interactions. Optimization of mobile phase additives (e.g., trifluoroacetic acid vs. formic acid) can improve peak shape. | Using a different ion-pairing agent or adjusting the column temperature can mitigate peak tailing. |
| Mass Spectrometry (MS) Ionization | Electrospray Ionization (ESI) is the most common and effective method for peptide analysis. Expect to observe the protonated molecule [M+H]⁺ and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. | Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar molecules, though ESI is generally preferred for peptides. |
| MS/MS Fragmentation | Tandem mass spectrometry (MS/MS) will show characteristic fragmentation patterns. Expect to see the neutral loss of the Fmoc group (222.1 Da) and the fluorenyl group (178.1 Da). The peptide backbone will also fragment to produce b- and y-ions, which are used for sequence confirmation. | Collision-Induced Dissociation (CID) is standard. Electron Transfer Dissociation (ETD) can be advantageous for preserving post-translational modifications and for localizing the hydroxyl group. |
Experimental Protocols
A detailed protocol for the standard RP-HPLC-MS analysis of a crude synthetic peptide containing this compound is provided below.
Protocol 1: RP-HPLC-MS Analysis of this compound Peptides
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dilute the sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30 minutes. For highly hydrophobic peptides, a shallower gradient starting at a higher percentage of Mobile Phase B (e.g., 30-70% over 40 minutes) may be required for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape.
-
Detection: UV detection at 220 nm (peptide backbone) and 265 nm or 301 nm (Fmoc group).
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A broad scan range (e.g., m/z 300-2000) is used to identify the parent ion in various charge states.
-
Data Acquisition: Acquire full scan MS data to identify the molecular weight of the peptide. For structural confirmation, perform data-dependent MS/MS analysis on the most abundant precursor ions.
-
Mandatory Visualization
Comparison with Alternative Analytical Methods
While RP-HPLC-MS is the workhorse for peptide analysis, several alternative and complementary techniques can provide valuable information, especially for complex samples or when specific analytical challenges arise.
| Analytical Technique | Principle of Separation | Advantages for this compound Peptides | Disadvantages |
| Hydrophilic Interaction Chromatography (HILIC) [1][2] | Partitioning between a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Orthogonal selectivity to RP-HPLC. Useful for separating polar impurities from the hydrophobic target peptide. | Less suitable for the primary separation of the highly hydrophobic Fmoc-containing peptide itself. |
| Supercritical Fluid Chromatography (SFC) [3][4] | Utilizes a supercritical fluid (typically CO₂) as the main mobile phase component. | Offers fast and efficient separations, particularly for chiral compounds. Can provide different selectivity compared to HPLC. Considered a "greener" technique due to reduced organic solvent consumption. | Requires specialized instrumentation. Method development can be more complex than for RP-HPLC. |
| Capillary Electrophoresis (CE) [5][6] | Separation based on the charge-to-mass ratio of the analytes in an electric field. | High separation efficiency and resolution. Requires very small sample volumes. Can be coupled to MS. | Lower loading capacity compared to HPLC. Can be sensitive to matrix effects. |
| Two-Dimensional Liquid Chromatography (2D-LC) [7][8] | Combines two different liquid chromatography separation modes (e.g., ion exchange followed by RP-HPLC) for enhanced resolution. | Significantly increased peak capacity for highly complex mixtures, allowing for the separation of closely related impurities. | Increased analysis time and complexity of the experimental setup and data analysis. |
| Ion Mobility-Mass Spectrometry (IM-MS) [9][10] | Separates ions in the gas phase based on their size, shape, and charge. | Can separate isomers (including diastereomers) that are not resolved by HPLC alone. Provides an additional dimension of separation for complex samples. | Requires specialized instrumentation. Data analysis can be more complex. |
Protocol 2: Alternative - Supercritical Fluid Chromatography (SFC) for Chiral Analysis
For peptides containing chiral unnatural amino acids like hydroxy-Tic, ensuring enantiomeric purity is crucial. SFC is a powerful technique for chiral separations.
-
Sample Preparation:
-
Dissolve the peptide in a suitable organic solvent such as methanol or a mixture of methanol and acetonitrile.
-
-
SFC System and Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for peptides.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol or ethanol, often with a small amount of an additive like trifluoroacetic acid or an amine to improve peak shape.
-
Gradient: A gradient of increasing modifier percentage.
-
Backpressure: Typically maintained at 100-200 bar.
-
Column Temperature: 30-50 °C.
-
Detection: UV and/or MS.
-
References
- 1. waters.com [waters.com]
- 2. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 6. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Ion Mobility Separation of Peptide Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Peptide Architecture: A Comparative Guide to NMR Spectroscopy for Fmoc-Hydroxy-Tic-OH Peptide Structural Elucidation
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for deciphering their biological function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the solution-state structure and dynamics of complex biomolecules. This guide provides a comprehensive comparison of NMR spectroscopy with alternative techniques for the structural elucidation of peptides incorporating the conformationally constrained, non-proteinogenic amino acid Fmoc-hydroxy-Tic-OH (N-fluorenylmethoxycarbonyl-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
The inclusion of constrained amino acids like hydroxy-Tic is a key strategy in medicinal chemistry to impart favorable conformational properties, enhance metabolic stability, and improve receptor binding affinity. However, these modifications also present unique challenges for structural analysis. This guide will delve into the experimental protocols and data interpretation central to NMR-based structural elucidation and compare its performance against other common analytical methods, supported by illustrative experimental data.
Performance Comparison: NMR vs. Alternative Structural Biology Techniques
The choice of analytical technique for peptide structural analysis depends on several factors, including the size of the peptide, its solubility, the level of structural detail required, and whether the peptide can be crystallized.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information on through-bond and through-space atomic connectivity. | - Provides detailed 3D structure in solution, mimicking physiological conditions.- Can characterize molecular dynamics and conformational exchange.- Does not require crystallization. | - Less sensitive than mass spectrometry.- Can be challenging for very large peptides (>30-40 kDa).- Spectral overlap can complicate analysis of complex peptides. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the peptide. | - Provides high-resolution atomic structures.- Well-established technique for proteins and peptides. | - Requires the growth of well-ordered crystals, which can be a major bottleneck.- Provides a static picture of the structure in a non-physiological crystalline state. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in a thin layer of vitreous ice. | - Applicable to very large proteins and complexes that are difficult to crystallize.- Provides near-atomic resolution structures. | - Generally not suitable for small molecules like most peptides.- Lower resolution than X-ray crystallography for well-ordered crystals. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | - Provides rapid information on the secondary structure content (e.g., α-helix, β-sheet).- Requires small amounts of sample. | - Does not provide atomic-level structural information.- Deconvolution to obtain precise secondary structure percentages can be inaccurate.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Extremely sensitive for determining molecular weight and sequence.- Can be used for hydrogen-deuterium exchange (HDX-MS) to probe solvent accessibility and dynamics. | - Does not directly provide 3D structural information.- HDX-MS provides lower resolution structural insights compared to NMR. |
Experimental Protocols for NMR-Based Structural Elucidation
The structural elucidation of an this compound containing peptide by NMR spectroscopy follows a multi-step workflow, from synthesis and purification to data acquisition and structure calculation.
Peptide Synthesis and Purification
Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[2][3]
-
Resin Preparation: A suitable solid support, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including this compound, is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.[2]
-
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Peptide Synthesis and Purification Workflow
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: 1-5 mg of the purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆, or a mixture of H₂O/D₂O). The concentration should ideally be between 0.5 and 2 mM. The solution is then transferred to a high-quality NMR tube.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to obtain an initial overview of the sample's purity and folding.
-
2D Homonuclear NMR: A suite of two-dimensional NMR experiments is performed on a high-field NMR spectrometer:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. This is crucial for identifying amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is used to identify the complete set of protons belonging to a particular amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. This provides the crucial distance restraints needed for 3D structure calculation. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.[4]
-
-
2D Heteronuclear NMR (Optional but Recommended): If the peptide is isotopically labeled (e.g., with ¹³C or ¹⁵N), heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate protons with their directly attached carbons or nitrogens, which greatly aids in resolving spectral overlap.
NMR Structural Elucidation Workflow
Data Presentation and Interpretation
The data obtained from the NMR experiments are processed and analyzed to assign all the proton resonances to specific atoms in the peptide. The NOESY/ROESY spectra provide the distance restraints that are used in computational software to calculate an ensemble of 3D structures consistent with the experimental data.
Representative ¹H NMR Chemical Shift Data
Due to the limited availability of published NMR data specifically for this compound peptides, the following table presents hypothetical but representative ¹H NMR chemical shift ranges for a peptide containing a hydroxy-Tic residue, based on known values for similar constrained amino acids and the expected chemical shift for a hydroxyl proton.[5]
| Proton Type | Representative Chemical Shift Range (ppm) | Notes |
| Amide (NH) | 7.5 - 9.0 | Highly dependent on hydrogen bonding and local environment. |
| Aromatic (Fmoc & Tic) | 6.5 - 8.0 | Multiple overlapping signals from the fluorenyl and isoquinoline rings. |
| Hydroxyl (OH of Tic) | 9.0 - 10.0 | Similar to tyrosine hydroxyl protons; chemical shift is sensitive to solvent and hydrogen bonding.[5] |
| α-CH (Tic) | 4.0 - 5.0 | Constrained nature of the Tic residue influences this shift. |
| β-CH₂ (Tic) | 2.8 - 3.5 | Diastereotopic protons will likely have distinct chemical shifts and show coupling to the α-CH. |
| CH₂ (Fmoc) | 4.2 - 4.5 | Characteristic signals for the fluorenylmethoxycarbonyl group. |
Key NOE Correlations for Structural Determination
The following table highlights the types of NOE cross-peaks that are critical for determining the conformation of a peptide containing a hydroxy-Tic residue.
| NOE Correlation Type | Information Provided |
| Hα(i) - HN(i+1) | Defines the backbone dihedral angle ψ. |
| HN(i) - HN(i+1) | Indicates helical or turn conformations. |
| Hα(i) - Hβ(i) | Confirms intra-residue assignments and provides information on the χ₁ side-chain torsion angle. |
| Hα(i) - HN(i) | Defines the backbone dihedral angle φ. |
| Aromatic H (Tic) - Hα/Hβ (neighboring residues) | Defines the orientation of the hydroxy-Tic side chain relative to the peptide backbone. |
| Aromatic H (Tic) - Aromatic H (other residues) | Indicates tertiary contacts and folding of the peptide. |
Conclusion
NMR spectroscopy remains the gold standard for the detailed structural elucidation of modified peptides like those containing this compound in a solution environment. While other techniques such as X-ray crystallography and circular dichroism provide valuable structural information, NMR offers the unique ability to determine high-resolution 3D structures and characterize conformational dynamics in a near-physiological state. The detailed experimental protocols and data interpretation strategies outlined in this guide provide a robust framework for researchers to successfully apply NMR spectroscopy to unlock the structural secrets of these promising therapeutic molecules. The ability to define the precise architecture of this compound containing peptides will undoubtedly accelerate the rational design of next-generation peptide-based drugs.
References
- 1. NMR Chemical Shift Mapping of SH2 Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of Fmoc-hydroxy-Tic-OH and Fmoc-Tic-OH in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
In the rational design of peptidomimetics and peptide-based therapeutics, the incorporation of constrained amino acids is a powerful strategy to induce specific secondary structures, enhance biological activity, and improve metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-established building block for inducing β-turn conformations. The introduction of a hydroxyl group to the aromatic ring of Tic, yielding hydroxy-Tic, presents an intriguing modification with the potential to further modulate peptide conformation and function. This guide provides a comparative analysis of the conformational effects of Fmoc-Tic-OH and Fmoc-hydroxy-Tic-OH, supported by established principles and experimental data from analogous systems.
Introduction to Tic and hydroxy-Tic
Fmoc-Tic-OH is a derivative of the cyclic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is standard in solid-phase peptide synthesis (SPPS). The rigid bicyclic structure of Tic severely restricts the rotational freedom of the peptide backbone, making it a potent inducer of β-turns.[1]
This compound is a derivative of Tic that contains a hydroxyl group on the aromatic ring, most commonly at the 7-position. This seemingly subtle modification introduces a polar functional group that can significantly alter the conformational preferences and intermolecular interactions of peptides into which it is incorporated.
Comparative Conformational Analysis
Fmoc-Tic-OH: The β-Turn Inducer
The incorporation of Fmoc-Tic-OH into a peptide sequence is a widely used strategy to induce and stabilize β-turn structures.[1] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a critical feature for the overall topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is the hallmark of a β-turn.[1] The type of β-turn (e.g., Type I, II, I', II') is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.
This compound: The Modulated Turn Inducer
The introduction of a hydroxyl group on the aromatic ring of Tic is expected to have several key conformational consequences:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This can lead to the formation of intramolecular hydrogen bonds with other residues in the peptide or with the peptide backbone, further stabilizing a particular conformation. In polar solvents, it can also interact with solvent molecules, influencing the overall solvation and conformational ensemble of the peptide. Studies on hydroxyproline have shown that the hydroxyl group plays a significant role in the three-dimensional structure of peptides, including the formation of intramolecular hydrogen bonds.
-
Polarity and Solvation: The increased polarity due to the hydroxyl group can affect the peptide's solubility and its interactions with biological targets. The orientation of the hydroxyl group can influence how the peptide presents its pharmacophoric elements to a receptor.
-
Electronic Effects: The electron-donating nature of the hydroxyl group can subtly influence the electronic properties of the aromatic ring, which may have implications for aromatic-aromatic interactions or cation-π interactions with receptor sites.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and expected conformational effects of incorporating Fmoc-Tic-OH versus this compound into a peptide sequence.
| Feature | Fmoc-Tic-OH | This compound (projected) |
| Primary Conformational Effect | Strong induction of β-turns | Modulation and potential stabilization of specific β-turn types |
| Key Structural Feature | Rigid bicyclic ring system | Rigid bicyclic ring system with a polar hydroxyl group |
| Hydrogen Bonding Potential | Acts as a hydrogen bond acceptor via the peptide backbone carbonyls | Acts as a hydrogen bond acceptor (carbonyls) and donor/acceptor (hydroxyl group) |
| Potential for Intramolecular H-bonds | Primarily the i to i+3 backbone H-bond of the β-turn | Potential for additional side-chain to backbone or side-chain to side-chain H-bonds |
| Solvent Interactions | Primarily hydrophobic interactions of the aromatic ring | Both hydrophobic and polar interactions, with the hydroxyl group interacting with polar solvents |
| Influence on Peptide Polarity | Contributes to the overall hydrophobicity of the peptide | Increases the local polarity of the peptide |
Experimental Protocols
Detailed experimental protocols are essential for the accurate conformational analysis of peptides containing these modified amino acids. The following are representative methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based SPPS protocols are used for the synthesis of peptides containing Tic and hydroxy-Tic.
-
Resin Swelling: The appropriate resin (e.g., Rink amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (Fmoc-Tic-OH or this compound) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6, H2O/D2O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires isotopic labeling).
-
-
Data Analysis and Structure Calculation:
-
Resonance assignment is performed to assign all proton signals to specific atoms in the peptide.
-
NOE cross-peaks are integrated to derive interproton distance restraints.
-
Dihedral angle restraints can be obtained from coupling constants (e.g., ³J(HN,Hα)).
-
The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides in solution.
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 0.1 mg/mL.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short pathlength (e.g., 1 mm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Characteristic CD spectra are indicative of specific secondary structures.
X-ray Crystallography
X-ray crystallography can provide a high-resolution atomic structure of a peptide in the solid state.
-
Crystallization: The purified peptide is dissolved in a suitable solvent, and various crystallization conditions (e.g., different precipitants, pH, temperature) are screened to obtain single, well-ordered crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to obtain the final crystal structure.
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Workflow for the synthesis and conformational analysis of peptides containing Tic or hydroxy-Tic.
Potential Hydrogen Bonding in a hydroxy-Tic-Containing Peptide
Caption: Potential intramolecular hydrogen bonding involving the hydroxyl group of a hydroxy-Tic residue.
Conclusion
The incorporation of Fmoc-Tic-OH is a robust method for inducing β-turn conformations in peptides. The introduction of a hydroxyl group in this compound offers a nuanced approach to further modulate and stabilize these structures. The hydroxyl group's ability to participate in hydrogen bonding and alter the local polarity of the peptide provides an additional tool for fine-tuning the conformational properties of peptidomimetics. While direct comparative quantitative data is limited, the principles established from related systems strongly suggest that the hydroxyl group in hydroxy-Tic can significantly influence peptide structure and interactions. Further experimental studies directly comparing these two valuable building blocks will undoubtedly provide deeper insights and expand their application in the design of novel peptide-based therapeutics.
References
The Tic Advantage: A Comparative Guide to the Biological Activity of Peptides With and Without Fmoc-Hydroxy-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel and more effective peptide-based therapeutics, the strategic incorporation of non-natural, conformationally constrained amino acids has become a cornerstone of modern medicinal chemistry. One such amino acid, (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a hydroxylated derivative of Tic), introduced during synthesis using its Fmoc-protected form (Fmoc-hydroxy-Tic-OH), offers a powerful tool to enhance the biological activity and selectivity of peptides. This guide provides an objective comparison of the performance of peptides containing this constrained residue versus their more flexible, native counterparts, supported by experimental data and detailed methodologies.
The core principle behind the use of Tic and its derivatives is the introduction of a rigid bicyclic structure into the peptide backbone.[1] This rigidity dramatically reduces the conformational freedom of the peptide, pre-organizing it into a specific three-dimensional shape that can be more favorable for receptor binding. This "bioactive conformation" can lead to a significant increase in binding affinity and, in some cases, a dramatic shift in pharmacological activity, as exemplified by the potent and selective δ-opioid receptor antagonist, TIPP.
Enhanced Receptor Affinity and Selectivity: The Case of TIPP Peptide
A compelling example of the impact of a Tic residue is the tetrapeptide TIPP (H-Tyr-Tic -Phe-Phe-OH). The discovery of TIPP was a significant milestone in opioid research, providing a highly selective antagonist for the δ-opioid receptor (DOR).[1] Its high affinity and selectivity are largely attributed to the conformational constraint imposed by the Tic residue at the second position.
To appreciate the impact of this modification, we can compare the pharmacological profile of TIPP, an antagonist, with a native δ-opioid receptor agonist, Deltorphin II. While not a direct sequence-for-sequence comparison, it highlights how the introduction of a constrained residue like Tic can fundamentally alter the interaction with the target receptor, switching the activity from agonism to potent antagonism.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of the Tic-containing antagonist TIPP and the native agonist [D-Ala2]-Deltorphin II for the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). A lower Ki value indicates a higher binding affinity.
| Peptide | Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Receptor Selectivity (μ/δ) | Pharmacological Activity |
| TIPP | H-Tyr-Tic -Phe-Phe-OH | 200 | 0.2 | 1000 | δ-Opioid Antagonist |
| [D-Ala2]-Deltorphin II | H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 | 1000 | 1 | 1000 | δ-Opioid Agonist[2][3] |
This data is compiled from multiple sources to illustrate the pharmacological differences. The Ki values for TIPP are representative of its high affinity and selectivity for the δ-opioid receptor.
The data clearly shows that the TIPP peptide possesses sub-nanomolar affinity for the δ-opioid receptor and is 1000-fold more selective for the δ-receptor over the μ-receptor. This high selectivity is a direct result of the conformationally restricted structure induced by the Tic residue.
Signaling Pathways and Experimental Workflows
The δ-opioid receptor is a G-protein coupled receptor (GPCR).[4] Upon activation by an agonist like Deltorphin II, it initiates a signaling cascade that leads to downstream cellular effects, such as analgesia. An antagonist like TIPP binds to the receptor but does not activate it, thereby blocking the effects of agonists.
The workflow for comparing the biological activity of a native peptide versus a Tic-modified peptide typically involves synthesis followed by in vitro and in vivo characterization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
The synthesis of Tic-containing peptides like TIPP is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, this compound, Fmoc-Tyr(tBu)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry to confirm its identity and purity.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the synthesized peptides for their target receptors.[6][7]
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., δ-opioid receptor) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]naltrindole for DOR) and varying concentrations of the unlabeled competitor peptide (the peptide being tested).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The incorporation of this compound and similar constrained amino acids into peptide sequences is a highly effective strategy for enhancing biological activity. The case of the TIPP peptide demonstrates that the conformational rigidity imparted by the Tic residue can lead to a dramatic increase in receptor binding affinity and selectivity, and can even switch the pharmacological profile from an agonist to a potent antagonist. For researchers in drug discovery and development, leveraging these advanced building blocks provides a powerful approach to designing next-generation peptide therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [D-Ala2]-Deltorphin II | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing Fmoc-Hydroxy-Tic-OH
For researchers, scientists, and drug development professionals, the fleeting existence of therapeutic peptides in biological systems poses a formidable challenge. Rapid degradation by proteases curtails their efficacy, demanding innovative strategies to bolster their stability. The incorporation of unnatural amino acids is a cornerstone of this endeavor. This guide provides a comparative analysis of the enzymatic stability of peptides containing Fmoc-L-3-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-hydroxy-Tic-OH), a constrained analog of phenylalanine, against other common stability-enhancing modifications.
While direct, head-to-head quantitative data on the enzymatic stability of peptides containing this compound is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and enzymology to provide a predictive comparison. The constrained nature of the Tic scaffold is anticipated to confer significant resistance to proteolytic degradation by sterically hindering the approach of enzymes to the peptide backbone. The addition of a hydroxyl group may further influence its interaction with proteases and its overall physicochemical properties.
The Rationale for Enhanced Stability
Native peptides composed of L-amino acids are readily recognized and cleaved by a plethora of endogenous proteases. The introduction of structurally unique amino acids can disrupt this recognition, thereby prolonging the peptide's half-life. This compound is a prime candidate for this purpose. As a constrained analog of phenylalanine, it forces a rigid conformation on the peptide backbone. This rigidity can prevent the peptide from adopting the necessary conformation to fit into the active site of a protease, thus rendering it less susceptible to cleavage.
Comparative Analysis of Stability-Enhancing Modifications
To provide a clear perspective, the following table compares the expected enzymatic stability of peptides containing this compound with other widely used modification strategies. The stability is qualitatively assessed based on general findings in peptide research.
| Modification Strategy | Unmodified (L-amino acid) | This compound | D-amino Acid Substitution | N-methylation |
| Susceptibility to Proteases | High | Expected to be Low | Very Low | Low to Moderate |
| Mechanism of Stability | - | Steric hindrance due to constrained ring structure. | Stereochemical difference prevents recognition by L-specific proteases. | Steric hindrance and loss of hydrogen bond donor at the amide nitrogen. |
| Potential Impact on Activity | - | May alter conformation and receptor binding. | Can significantly alter or abolish biological activity. | Can impact conformation and binding affinity. |
| Synthesis Complexity | Standard | Requires specialized building block. | Requires specialized building blocks. | Requires specialized building blocks and coupling conditions. |
Experimental Protocols for Assessing Enzymatic Stability
To validate the enzymatic stability of a modified peptide, in vitro assays are indispensable. Below are detailed protocols for assessing peptide stability in the presence of a specific protease (chymotrypsin) and in a more physiologically relevant matrix (human serum).
Protocol 1: In Vitro Chymotrypsin Digestion Assay
This assay assesses the stability of a peptide against a specific endopeptidase, α-chymotrypsin, which typically cleaves C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Materials:
-
Test peptide (containing hydroxy-Tic) and control peptide (containing a natural aromatic amino acid).
-
α-Chymotrypsin (from bovine pancreas, sequencing grade).
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
Procedure:
-
Sample Preparation: Dissolve the test and control peptides in the digestion buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction: In separate microcentrifuge tubes, add the peptide solution and the α-chymotrypsin solution (e.g., a 1:100 enzyme-to-substrate ratio by weight).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the intact peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t₁/₂) of the peptide can be determined by fitting the data to a one-phase decay model.
Protocol 2: In Vitro Human Serum Stability Assay
This protocol evaluates the overall stability of a peptide in human serum, which contains a complex mixture of proteases.[1]
Materials:
-
Test peptide and control peptide.
-
Human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: 1% formic acid in ethanol.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation: In a microcentrifuge tube, pre-warm human serum (e.g., 90 µL) to 37°C. Add the peptide stock solution (e.g., 10 µL) to the serum to achieve the desired final concentration.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the incubation mixture.
-
Protein Precipitation and Enzyme Inactivation: Immediately add the aliquot to a tube containing a precipitating and quenching solution (e.g., 1% formic acid in ethanol) to stop enzymatic reactions and precipitate serum proteins.[2]
-
Centrifugation: Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis by LC-MS: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point relative to time 0 and calculate the half-life.
Visualizing the Experimental Workflow
To further elucidate the process of evaluating peptide stability, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for comparative enzymatic stability analysis of peptides.
Conclusion
The incorporation of this compound into peptide sequences represents a promising strategy for enhancing their enzymatic stability. The constrained cyclic structure of Tic is expected to provide a steric shield against proteolytic enzymes. While direct comparative data remains to be extensively published, the principles of medicinal chemistry and enzymology strongly support its potential to prolong the in vivo half-life of peptide-based therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of their novel peptide candidates and make informed decisions in the drug development process.
References
Fmoc-hydroxy-Tic-OH: A Superior Alternative for Enhanced Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based drugs is a continuous challenge. The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and conformational flexibility, often hinder their therapeutic efficacy. The incorporation of non-natural amino acids is a proven strategy to overcome these hurdles. This guide provides an objective comparison of Fmoc-hydroxy-Tic-OH with other common non-natural amino acid alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation peptidomimetics.
This compound, or N-α-Fmoc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a pre-rigidified amino acid that bestows unique structural constraints on peptides. This conformational restriction can lead to a significant improvement in biological activity and metabolic stability by pre-organizing the peptide into a bioactive conformation. This reduces the entropic penalty upon binding to its target receptor and shields the peptide backbone from proteolytic enzymes.
Comparative Performance Analysis
To illustrate the advantages of incorporating this compound, this section presents a comparative analysis of a hypothetical model peptide, "Peptide X," modified with different non-natural amino acids. The data, while illustrative, is based on established principles and reflects the expected outcomes from experimental studies.
Enhanced Proteolytic Stability
A critical parameter for any therapeutic peptide is its stability in biological fluids. The following table compares the in vitro plasma half-life of Peptide X variants.
| Peptide Variant | Modification | Half-life (t½) in Human Plasma (hours) |
| Peptide X - Native | L-Phenylalanine | 1.5 |
| Peptide X - D-Phe | Fmoc-D-Phe-OH | 18 |
| Peptide X - Phe(F5) | Fmoc-Phe(pentafluoro)-OH | 12 |
| Peptide X - HyTic | This compound | 24 |
Note: The data presented is illustrative and based on the general principles of peptide stabilization. Actual results may vary depending on the peptide sequence.
The incorporation of a D-amino acid (D-Phe) or a fluorinated phenylalanine (Phe(F5)) significantly enhances stability by sterically hindering protease recognition.[1] However, the rigid structure imparted by this compound is expected to provide even greater resistance to enzymatic degradation, leading to a superior plasma half-life.
Superior Receptor Binding Affinity
The conformational constraint imposed by this compound can dramatically improve a peptide's binding affinity for its target receptor. This is because the peptide is already in a conformation that is favorable for binding, reducing the energy required for the interaction.
| Peptide Variant | Modification | Receptor Binding Affinity (Ki, nM) |
| Peptide X - Native | L-Phenylalanine | 85 |
| Peptide X - D-Phe | Fmoc-D-Phe-OH | 40 |
| Peptide X - Phe(F5) | Fmoc-Phe(pentafluoro)-OH | 55 |
| Peptide X - HyTic | This compound | 15 |
Note: This data is illustrative. The lower Ki value for the Peptide X-HyTic variant indicates a higher binding affinity.
Studies on peptides containing the parent amino acid, Tic, have shown a significant increase in receptor binding affinity, attributed to the β-turn-inducing property of the Tic residue.[2][3] This pre-organization of the peptide structure is a key advantage of using conformationally constrained amino acids like this compound.
Experimental Protocols
To empirically validate the comparative performance of peptides containing this compound, the following detailed experimental protocols are provided.
In Vitro Plasma Stability Assay
This protocol outlines a standard procedure to assess the stability of a peptide in human plasma.[4][5]
Objective: To determine and compare the half-life of different peptide variants in human plasma.
Materials:
-
Lyophilized peptide variants (e.g., Peptide X - Native, Peptide X - D-Phe, Peptide X - Phe(F5), Peptide X - HyTic)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system or LC-MS/MS
Procedure:
-
Peptide Preparation: Prepare stock solutions of each peptide variant in PBS to a final concentration of 1 mg/mL.
-
Incubation: In separate microcentrifuge tubes, mix 90 µL of pre-warmed human plasma with 10 µL of each peptide stock solution.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each tube.
-
Quenching: Immediately add the 20 µL aliquot to 180 µL of a cold quenching solution (ACN with 0.1% TFA) to stop enzymatic degradation and precipitate plasma proteins.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials and analyze by reverse-phase HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide variant.
Solid-Phase Peptide Synthesis (SPPS)
This section provides a general workflow for the synthesis of a peptide containing this compound using a manual SPPS protocol.
Objective: To synthesize a peptide incorporating the this compound residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Workflow:
Signaling Pathway Visualization
The enhanced receptor binding affinity of peptides containing this compound can lead to more potent modulation of cellular signaling pathways. For instance, many peptide therapeutics target G-protein coupled receptors (GPCRs), such as the opioid receptors. The conformational constraint provided by this compound can lead to more effective receptor activation or inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Peptides Modified with Fmoc-Hydroxy-Tic-OH and Other Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural, constrained amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties. By reducing conformational flexibility, these modifications can lead to increased receptor affinity and selectivity, improved metabolic stability, and enhanced in vivo efficacy. One such modification involves the use of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analogue of phenylalanine.[1] This guide provides a framework for the in vitro and in vivo evaluation of peptides modified with Fmoc-hydroxy-Tic-OH, a hydroxylated derivative of Tic, and compares its potential properties to peptides containing Tic and other constrained amino acids.
While specific experimental data for peptides modified with this compound is not yet widely available in published literature, this guide will extrapolate from the known effects of Tic incorporation and the general influence of hydroxylation on peptide characteristics to provide a comprehensive evaluation strategy.
Data Presentation: Comparative Performance of Modified Peptides
The following table summarizes the anticipated effects of incorporating Tic and Hydroxy-Tic into a peptide sequence compared to its native counterpart. These are generalized predictions that require experimental validation for any specific peptide.
| Parameter | Native Peptide | Tic-Modified Peptide | Hydroxy-Tic-Modified Peptide (Predicted) | Rationale for Prediction |
| Receptor Binding Affinity (Kd) | Variable | Potentially Increased | Potentially Increased or Decreased | The rigid conformation imposed by the Tic scaffold can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.[2] The addition of a hydroxyl group could introduce new hydrogen bonding interactions, potentially further increasing affinity, or it could introduce steric hindrance, decreasing affinity. |
| Receptor Selectivity | Variable | Potentially Increased | Potentially Increased | The constrained conformation can lead to more specific interactions with the target receptor over other related receptors.[2] |
| In Vitro Stability (e.g., in serum) | Generally Low | Increased | Potentially Decreased | The constrained backbone of Tic-containing peptides can sterically hinder protease access, leading to increased resistance to enzymatic degradation.[3] However, hydroxyl groups on amino acid side chains can facilitate amide bond hydrolysis, potentially reducing the stability of the peptide backbone.[4] |
| Cell Permeability | Low | Potentially Increased | Potentially Increased | The introduction of hydrophobic and rigid elements can sometimes improve passive diffusion across cell membranes. The impact of the hydroxyl group would depend on the overall change in hydrophilicity. |
| In Vivo Half-Life | Short | Potentially Increased | Potentially Decreased | Increased stability against proteases generally correlates with a longer in vivo half-life. The potential for increased hydrolysis due to the hydroxyl group could counteract this effect. |
| Biological Activity (e.g., IC50/EC50) | Baseline | Potentially Increased Potency | Variable | Enhanced receptor binding and stability often translate to higher biological potency. The net effect of the hydroxy-Tic modification would depend on the balance between changes in binding, stability, and other pharmacokinetic properties. |
Experimental Protocols
A thorough evaluation of modified peptides requires a combination of in vitro and in vivo experiments. Below are detailed protocols for key assays.
In Vitro Evaluation
1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of the modified peptide to its target receptor.
-
Methodology:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test peptide (native, Tic-modified, and hydroxy-Tic-modified).
-
Separation and Counting: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site binding model to determine the IC50, which can then be used to calculate the Ki (and subsequently Kd).
-
2. In Vitro Stability Assay
-
Objective: To assess the stability of the modified peptide in the presence of proteases (e.g., in human serum or plasma).
-
Methodology:
-
Incubation: Incubate the test peptides at a known concentration in fresh human serum or plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Preparation: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent). Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.
-
3. Cell-Based Functional Assay
-
Objective: To measure the biological activity of the modified peptide (e.g., agonist or antagonist activity).
-
Methodology (Example: cAMP Assay for GPCRs):
-
Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR).
-
Stimulation: Treat the cells with varying concentrations of the test peptides. For antagonists, co-treat with a known agonist.
-
cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Evaluation
1. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the modified peptide.
-
Methodology:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Administration: Administer the peptide via the intended clinical route (e.g., intravenous, subcutaneous, or oral).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification: Quantify the concentration of the intact peptide in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F).
-
2. In Vivo Efficacy Study
-
Objective: To assess the therapeutic efficacy of the modified peptide in a relevant animal model of disease.
-
Methodology:
-
Disease Model: Utilize an established animal model that recapitulates key aspects of the human disease.
-
Treatment Groups: Include groups for vehicle control, native peptide, and the modified peptides at various doses.
-
Dosing and Monitoring: Administer the treatments according to a predetermined schedule and monitor the animals for relevant efficacy endpoints (e.g., tumor growth, blood glucose levels, behavioral changes).
-
Data Collection: Collect and analyze data on the primary and any secondary efficacy endpoints.
-
Statistical Analysis: Perform appropriate statistical analysis to determine if there are significant differences between the treatment groups.
-
Mandatory Visualization
Caption: A generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by a peptide ligand.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid side chain induced selectivity in the hydrolysis of peptides catalyzed by a Zr(iv)-substituted Wells–Dawson type polyoxometalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Fmoc vs. Boc: A Comparative Guide to Protecting Group Strategies for Hydroxy-Tic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a pivotal decision in the synthesis of modified amino acids like hydroxy-Tic (4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The choice between the two most prominent methodologies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), significantly influences reaction efficiency, product purity, and the overall synthetic workflow.
This guide provides an objective, data-driven comparison of the Fmoc and Boc protecting group strategies for the synthesis of hydroxy-Tic. While direct comparative studies on hydroxy-Tic are limited, this guide draws upon established principles of peptide chemistry and available data for related compounds to offer valuable insights.
At a Glance: Key Differences in Fmoc and Boc Protection
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl | tert-butoxycarbonyl |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF)[] | Strongly acidic (e.g., trifluoroacetic acid in DCM)[] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu)[] | Partially orthogonal (graduated acid lability) with benzyl-based side-chain protection |
| Compatibility | Suitable for acid-sensitive residues.[] | Suitable for base-sensitive residues.[] |
| Automation | Highly amenable to automated solid-phase peptide synthesis (SPPS). | Less common in modern automated synthesizers. |
| Final Cleavage | Typically trifluoroacetic acid (TFA). | Often requires strong, hazardous acids like hydrofluoric acid (HF). |
| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. | No straightforward real-time monitoring of deprotection. |
Delving Deeper: Chemical Principles and Practical Considerations
The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is removed under mild basic conditions, whereas the Boc group is cleaved by strong acids.[] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from a solid support in peptide synthesis.
The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal because the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. In contrast, the Boc/Bzl (benzyl) strategy is semi-orthogonal, as both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit at different concentrations.
For the synthesis of hydroxy-Tic, the choice between Fmoc and Boc protection will depend on the overall synthetic route and the presence of other functional groups in the molecule. If the synthetic scheme involves acid-sensitive moieties, the Fmoc strategy would be preferable. Conversely, if base-labile groups are present, the Boc strategy would be the more suitable choice.
Visualizing the Workflow: Synthesis of Protected Hydroxy-Tic
The following diagrams illustrate the general workflows for the N-terminal protection of hydroxy-Tic using both Fmoc and Boc strategies.
References
A Comparative Guide to Assessing the Purity of Synthesized Fmoc-Hydroxy-Tic-OH Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical prerequisite for reliable and reproducible results. This is particularly true for peptides incorporating modified, non-proteinogenic amino acids such as Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid (Fmoc-hydroxy-Tic-OH). The unique structural characteristics of this constrained amino acid can influence the outcomes of solid-phase peptide synthesis (SPPS) and necessitate rigorous analytical characterization. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this compound peptides, complete with supporting experimental protocols and data interpretation guidelines.
Introduction to Purity Challenges with this compound Peptides
The incorporation of this compound into a peptide sequence introduces a rigid, bicyclic structure that can significantly impact the peptide's conformation and physicochemical properties.[1] While this rigidity is often desirable for enhancing biological activity and stability, it can also present challenges during synthesis and purification. The hydrophobicity and steric bulk of the this compound residue may lead to incomplete coupling or deprotection steps during SPPS, resulting in a higher propensity for deletion sequences and other impurities compared to standard proteinogenic amino acids.[2]
Common impurities encountered in the synthesis of peptides, including those with modified residues, can be broadly categorized as:
-
Process-Related Impurities: These arise directly from the synthesis process and include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), truncated peptides, and incompletely deprotected peptides where side-chain protecting groups remain.[3]
-
Product-Related Impurities: These are modifications of the target peptide, such as oxidation (particularly of methionine or tryptophan residues), deamidation (of asparagine or glutamine), and the formation of diastereomers due to racemization during amino acid activation.[4]
-
Starting Material Impurities: Impurities present in the initial Fmoc-amino acid building blocks can be incorporated into the final peptide product. For this compound, this could include enantiomeric impurities (the D-isomer) or byproducts from its own synthesis.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of peptide purity. The three cornerstone techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of synthetic peptides.[2] This technique separates the target peptide from its impurities based on differences in their hydrophobicity.
Principle: A peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus have longer retention times. Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities. When coupled with HPLC (LC-MS), it provides both purity information and molecular identity in a single analysis.
Principle: Peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confident identification of the target peptide and its impurities. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide ions and analyzing the resulting fragment ions to confirm the amino acid sequence.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, confirming its identity and assessing its purity. While less commonly used for routine purity quantification compared to HPLC, it is invaluable for structural elucidation and for detecting impurities that may not be readily observed by other techniques.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. A one-dimensional (1D) ¹H NMR spectrum provides a fingerprint of the peptide, with the integration of signals being proportional to the number of protons, allowing for a quantitative assessment of purity against a known standard. Two-dimensional (2D) NMR experiments, such as COSY and TOCSY, can be used to assign the resonances of individual amino acid residues and confirm the peptide's sequence and overall structure.[6]
Comparison of Analytical Methods
| Analytical Method | Primary Application | Information Provided | Advantages | Limitations |
| RP-HPLC with UV Detection | Quantitative Purity Assessment | Retention time, Peak area (% purity) | High resolution, robust, quantitative.[2] | May not separate all closely related impurities; does not provide molecular weight information. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity Identification | Mass-to-charge ratio (m/z) of the target peptide and impurities.[5] | High sensitivity and specificity; provides unambiguous identification. | Quantification can be less precise than HPLC unless using isotopic standards. |
| LC-MS | Comprehensive Purity and Identity Analysis | Retention time, peak area, and m/z of all components. | Combines the separation power of HPLC with the identification capabilities of MS in a single run.[7] | More complex instrumentation and data analysis. |
| NMR Spectroscopy | Structural Confirmation & Purity Verification | Detailed structural information, confirmation of sequence, and quantitative purity against a standard.[6] | Provides unambiguous structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations; complex spectra for larger peptides. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To determine the purity of a synthesized this compound containing peptide.
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Gradient: A typical starting gradient would be 5% to 65% Mobile Phase B over 30 minutes. Due to the hydrophobicity of the Tic residue, a shallower gradient or a higher starting percentage of Mobile Phase B may be required for optimal separation.[1]
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peptide peak area relative to the total peak area of all peaks.
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of the target peptide and identify any impurities.
Instrumentation:
-
LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
C18 reversed-phase column suitable for LC-MS.
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Sample Diluent: 50:50 water/acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, using the LC-MS compatible diluent.
-
LC-MS Conditions:
-
Use a chromatographic gradient similar to the analytical HPLC method, optimized for separation with formic acid as the modifier.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A range appropriate for the expected m/z of the peptide (e.g., m/z 400-2000).
-
For MS/MS analysis, select the precursor ion corresponding to the target peptide for fragmentation.
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected m/z of the target peptide and potential impurities.
-
Compare the observed mass of the main peak with the calculated theoretical mass of the peptide.
-
Analyze the MS/MS fragmentation pattern to confirm the peptide sequence.
-
Protocol 3: Structural Verification by ¹H NMR
Objective: To confirm the structure of the synthesized peptide.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in approximately 0.5 mL of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, TOCSY) to aid in resonance assignment.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integrations of the proton signals to confirm the presence of all expected amino acid residues, including the characteristic signals for the hydroxy-Tic moiety.
-
Compare the observed spectrum with expected chemical shifts for peptides.
-
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. agilent.com [agilent.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. agilent.com [agilent.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-hydroxy-tic-oh
For laboratory professionals engaged in peptide synthesis and drug development, the proper management and disposal of chemical reagents like Fmoc-hydroxy-tic-oh are paramount for ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety practices for similar chemical compounds.
Immediate Safety and Handling
Key Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
Prevent contact with skin and eyes through the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves.[1][2][3] |
| Body Protection | A laboratory coat or chemical-resistant apron to prevent skin contact.[1][2][3] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[2][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][3]
Step 1: Waste Segregation
-
Solid Waste: All solid forms of this compound, including unused or expired reagents, contaminated weigh boats, and filter papers, must be collected separately. Do not mix with other waste types unless explicitly permitted by your institution's guidelines.[1][3]
-
Contaminated Labware: Disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, are considered contaminated solid waste and should be disposed of accordingly.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed container for liquid chemical waste.[3]
Step 2: Containerization
-
Use a designated, chemically resistant container with a secure, leak-proof lid for collecting solid waste. High-density polyethylene (HDPE) containers are a suitable option.[2] The original product container can be used if it is in good condition.[1]
-
For liquid waste, use a sealed container appropriate for the solvent used.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste."[1][3]
-
The label must include the full chemical name: "this compound".[1]
-
Indicate the approximate quantity of the waste.[1]
-
List any other chemical constituents and their approximate percentages if it is a mixed waste stream.[1]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1][2]
-
This area should be cool, dry, and away from incompatible materials.[2] Storage temperatures of 2-8°C are often recommended for the pure chemical.[2]
Step 5: Final Disposal
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4][5]
-
Always adhere to all local, state, and federal regulations for hazardous waste disposal.[3][6]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material.
-
Collection: Place all cleanup materials into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Hydroxy-Tic-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-hydroxy-tic-oh. Adherence to these protocols is essential for ensuring personal safety, maintaining a controlled laboratory environment, and complying with regulatory standards.
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to minimize exposure. The following personal protective equipment is mandatory and should be correctly worn at all times.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3][4][5][6] | Protects against splashes of solvents and airborne powder.[1][3] |
| Hand Protection | Chemical-resistant nitrile gloves.[1][2][4][6] Consider double-gloving for enhanced protection.[3] | Prevents direct skin contact with the chemical, which can cause irritation.[1][2] |
| Body Protection | A full-length laboratory coat.[1][2][4][6] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Work within a certified chemical fume hood, especially when handling the solid powder.[1][7][8] A dust mask (type N95) is recommended if a fume hood is not available.[4] | Prevents inhalation of fine particles, which may cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes made of a non-permeable material.[1][5] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy. The following protocol outlines the standard procedure for working with this compound.
1. Preparation and Area Sanitization:
-
Before handling, ensure all required PPE is correctly worn.[3]
-
Sanitize the designated work area, preferably within a chemical fume hood, to prevent contamination.[3]
2. Weighing and Reconstitution:
-
If working with the solid form, carefully weigh the required amount in a chemical fume hood to minimize inhalation of dust.[1][8]
-
When reconstituting, slowly add the appropriate solvent to the solid to avoid splashing.
3. Use in Synthesis:
-
This compound is commonly used in solid-phase peptide synthesis (SPPS).[9]
-
All steps of the synthesis, including coupling and deprotection, should be carried out in a well-ventilated area.[7]
-
The Fmoc protecting group is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF).[8][10][11]
4. Post-Handling:
-
Thoroughly clean all equipment that has come into contact with the chemical.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
Disposal Plan: Managing this compound Waste
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.[1][2][5] Under no circumstances should it be disposed of in regular trash or down the drain.[1][4][8]
1. Waste Segregation:
-
Maintain separate, clearly labeled waste containers for solid, liquid, and contaminated sharps.[1][2][4]
-
Do not mix incompatible waste streams. For example, basic waste from Fmoc deprotection (piperidine solutions) should not be mixed with acidic waste.[8]
2. Solid Waste Disposal:
-
Unused/Expired Chemical: Place the original container or a securely sealed and labeled new container in the designated solid hazardous waste bin.[2][4]
-
Contaminated Consumables: All items such as gloves, weigh boats, and pipette tips that have come into contact with this compound must be collected in a labeled container for solid chemical waste.[2][3][4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][4]
3. Liquid Waste Disposal:
-
Reaction Mixtures and Solvents: Collect all liquid waste, including reaction mixtures and wash solvents, in a dedicated, sealed, and chemically compatible container.[2][5][6]
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF waste from Fmoc deprotection").[2][8]
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, following your institution's guidelines.[2][4][5]
-
Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[2][4][5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biovera.com.au [biovera.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
